Enterocin
Description
Historical Context and Discovery of Enterocins as Bacteriocins
The study of antimicrobial substances produced by bacteria dates back to the early 20th century with the discovery of colicins by André Gratia in 1925. wikipedia.org These proteinaceous toxins, known as bacteriocins, are produced by bacteria to inhibit the growth of closely related bacterial strains. wikipedia.org Enterocins are a specific group of bacteriocins produced by bacteria of the genus Enterococcus, which were historically classified as group D streptococci until the 1980s. oup.com The term "enterocin" is used to specifically denote bacteriocins originating from these lactic acid bacteria (LAB). oup.comresearchgate.net Interest in these compounds has been largely driven by their activity against significant foodborne pathogens. oup.com
Academic Significance of Enterocins within Antimicrobial Peptide Research
Enterocins hold considerable academic significance as a model for studying ribosomally synthesized antimicrobial peptides. researchgate.netresearchgate.net Their diverse structures and mechanisms of action provide valuable insights into peptide-membrane interactions, protein engineering, and the development of novel antimicrobial agents. acs.orgresearchgate.net The genetic basis of their production, including the organization of biosynthetic gene clusters and regulatory systems, is a key area of research. mdpi.comresearchgate.net Furthermore, the emergence of antibiotic-resistant pathogens has intensified research into alternative antimicrobials like enterocins. nih.gov
Distinction and Scope of This compound (B1671362) Research within Lactic Acid Bacteria (LAB) Bacteriocins
While numerous lactic acid bacteria produce bacteriocins, enterocins exhibit several unique characteristics. oup.com Some enterocins, such as the cyclic bacteriocin (B1578144) AS-48, have unusual structures not commonly found in other LAB bacteriocins. oup.com Additionally, certain enterocins are synthesized without a leader peptide, a feature that distinguishes them from many other bacteriocins. oup.commdpi.com The scope of this compound research is broad, encompassing their isolation and characterization from diverse sources like traditional fermented foods, their application as biopreservatives, and their potential therapeutic uses. mdpi.comresearchgate.net
Overview of Major Research Areas in Enterocinology
The field of enterocinology is multifaceted, with several major areas of active investigation. These include:
Discovery and Characterization: Isolating new this compound-producing strains and characterizing the novel bacteriocins. mdpi.com
Genetics and Biosynthesis: Elucidating the genetic determinants and regulatory pathways involved in this compound production. mdpi.comresearchgate.net
Mechanism of Action: Investigating the molecular basis of their antimicrobial activity. mdpi.comresearchgate.net
Applications: Exploring their use in food preservation, veterinary medicine, and as potential alternatives to conventional antibiotics. mdpi.comnih.govmdpi.com
Bioengineering: Genetically modifying enterocins to enhance their activity, spectrum, or stability. researchgate.net
Structure
2D Structure
Properties
IUPAC Name |
2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O10/c1-30-11-7-12(31-14(23)8-11)16-20(27)9-13-18(25)21(16,28)17(22(20,29)19(26)32-13)15(24)10-5-3-2-4-6-10/h2-8,13,16-18,25,27-29H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBBEXWJRAPJIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(=C1)C2C3(CC4C(C2(C(C3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Classification and Structural Diversity of Enterocins
Ribosomally Synthesized Antimicrobial Peptides (AMPs)
Enterocins belong to the broad category of ribosomally synthesized antimicrobial peptides (AMPs), meaning they are produced by the ribosomal machinery of the bacterial cell. oup.comresearchgate.netmdpi.com Unlike many antibiotics that are synthesized by large, multifunctional enzyme complexes, the primary structure of an enterocin (B1671362) is encoded by a structural gene. nih.gov This pre-peptide then undergoes post-translational modifications to become a mature, active bacteriocin (B1578144). oup.comnih.gov These modifications can range from simple cleavage of a leader peptide to extensive enzymatic alterations that introduce unusual amino acids. oup.comnih.gov The genes responsible for this compound production, including the structural gene, modification enzymes, transport proteins, and immunity factors, are typically organized in a gene cluster. nih.gov
Comparative Analysis of this compound Classes
The different classes of enterocins exhibit significant diversity in their structure, mode of action, and genetic organization.
| Feature | Class IId (Other Linear, Non-Pediocin-Type) | Class III (Large, Heat-Labile) | Class IV (Lipid/Carbohydrate-Linked/Cyclic) |
| Structure | Linear peptides, diverse sequences. researchgate.netasm.org | Large proteins (>10 kDa), often with enzymatic domains. mdpi.comnih.gov | Complex molecules, often cyclic peptides or linked to lipids/carbohydrates. mdpi.comnih.gov |
| Post-translational Modification | Typically cleavage of a leader peptide (except for leaderless examples like L50). asm.orgmdpi.com Some, like this compound 96, are glycosylated. researchgate.net | Generally extensive, contributing to their large size and enzymatic function. researchgate.net | Head-to-tail cyclization is a key modification for cyclic enterocins. nih.gov |
| Mode of Action | Primarily membrane permeabilization through pore formation. igem.org | Becteriolytic activity through enzymatic degradation of the cell wall. researchgate.netnih.gov | Membrane permeabilization and pore formation. nih.gov |
| Heat Stability | Generally heat-stable. frontiersin.org | Heat-labile. nih.gov | High heat stability, especially for cyclic forms. researchgate.net |
| Examples | This compound B, this compound 96, this compound L50A/B, Hiracin JM79, Enterocins 7A/7B. unirioja.esigem.orgmdpi.comnih.gov | Enterolysin A. mdpi.comresearchgate.net | This compound AS-48. mdpi.com |
This comparative analysis highlights the remarkable adaptability and evolutionary divergence of enterocins. From the relatively simple linear structures of Class IId to the large, enzymatic machinery of Class III and the highly stable cyclic architecture of Class IV, enterocins represent a rich source of antimicrobial diversity with significant scientific and practical implications.
Producing Organisms and Ecological Context of Enterocin Production
PredominantEnterococcusSpecies as Enterocin (B1671362) Producers
Within the bacterial kingdom, species belonging to the genus Enterococcus are the most significant producers of a wide array of bacteriocins collectively termed enterocins. frontiersin.orgresearchgate.netnih.gov These bacteria are commonly isolated from a variety of environments, including the gastrointestinal tracts of both humans and animals, fermented food products, and dairy matrices. frontiersin.orgresearchgate.netmdpi.comfrontiersin.org The capacity to produce enterocins confers a notable competitive advantage to these strains within these complex and often resource-limited microbial ecosystems. mdpi.comnih.govmdpi.com
Enterococcus faeciumStrains and Associated Enterocins
Enterococcus faecium stands out as one of the most frequently encountered species among this compound producers, with a particular prevalence in the production of Class IIa bacteriocins, known for their pediocin-like characteristics. nih.govnih.gov Numerous strains of E. faecium have been isolated from a wide range of sources, including fermented meats, olives, dairy products, and even the vaginal microbiome, and have been demonstrated to produce various enterocins. nih.govnih.govnih.gov
Specific enterocins commonly associated with E. faecium strains include:
The table below summarizes some notable Enterococcus faecium strains and the enterocins they are known to produce:
| Enterococcus faecium Strain | Associated this compound(s) | Source |
|---|---|---|
| L50 | L50A, L50B, P, Q | Spanish dry-fermented sausages frontiersin.orgnih.gov |
| T136 | A, B | Not specified nih.gov |
| LCW 44 | L50A (N-formylated), L50B (N-formylated) | Raw camel milk frontiersin.org |
| P13 | P | Not specified (foodstuff or clinical) nih.govscielo.br |
| WHE 81 | Multiple bacteriocins | Not specified frontiersin.org |
| LM-2 | Multiple bacteriocins | Not specified frontiersin.org |
| MMRA | Multiple bacteriocins | Not specified frontiersin.org |
| NKR-5-3 | Multiple bacteriocins | Not specified frontiersin.org |
| CRL 35 | CRL35 | Not specified oup.com |
| INIA P545 | B, P | Breast-fed infants mdpi.com |
| P442 | A, B | Breast-fed infants mdpi.com |
| P445 | A, B | Breast-fed infants mdpi.com |
| P553 | P | Breast-fed infants mdpi.com |
| P554 | P | Breast-fed infants mdpi.com |
| P555 | P | Breast-fed infants mdpi.com |
| AL41 | M | Environmental isolate frontiersin.org |
| GGN7 | A, B, 3215.5 peptide | Raw milk (Tunisia) embrapa.br |
Enterococcus faecalisStrains and Associated Enterocins
Enterococcus faecalis is another prominent species within the Enterococcus genus recognized for its ability to produce a variety of enterocins. frontiersin.orgresearchgate.net Strains of E. faecalis have been isolated from diverse origins, including the gastrointestinal tracts of mammals, fermented foods, and clinical samples. frontiersin.orgnih.govnih.gov
Key enterocins associated with E. faecalis strains include:
The table below lists some characterized Enterococcus faecalis strains and their associated enterocins:
| Enterococcus faecalis Strain | Associated this compound(s) | Source |
|---|---|---|
| S-48 | AS-48 | Not specified frontiersin.org |
| A-48-32 | AS-48 | Not specified mdpi.com |
| OSY-RM6 | Thermolabile enterocins | Not specified frontiersin.org |
| L3A21M3 | Thermolabile enterocins | Not specified frontiersin.org |
| L3A21M8 | Thermolabile enterocins | Not specified frontiersin.org |
| 710C | 7A/B | Beef product nih.gov |
| RJ-11 | RJ-11 | Rice bran nih.gov |
| WHE 96 | 96 | Munster cheese nih.gov |
| BFE 1071 | 1071A, 1071B | Not specified (fecal and dairy) nih.govmdpi.com |
| 58 | A, P | Traditional Ukrainian dairy products |
| 888 | A | Traditional Ukrainian dairy products |
OtherEnterococcusSpecies and Emerging this compound Producers
Other Enterococcus species known for this compound production include:
The table below lists some other Enterococcus species and their associated enterocins:
| Enterococcus Species | Associated this compound(s) | Source |
|---|---|---|
| E. mundtii | Mundticin, Mundticin KS | Not specified oup.comnih.gov |
| E. avium | Enterocins | Not specified frontiersin.orgnih.govnih.gov |
| E. hirae | Enterocins | Not specified frontiersin.orgnih.govnih.gov |
| E. durans | Durancin TW-49M, Durancin GL, L50A, L50B, Durancin 61A, A | Various, including artisanal fermented milk frontiersin.orgfrontiersin.org |
Non-Enterococcal Producers of this compound-like Compounds
While the term "this compound" is predominantly associated with bacteriocins from Enterococcus species, some compounds with structural or functional similarities have been discovered in microorganisms outside this genus. Notably, certain Streptomyces species, which are marine actinomycetes, have been identified as producers of compounds referred to as enterocins. wikipedia.orgresearchgate.netsci-hub.se
Examples of non-enterococcal this compound producers include:
It is crucial to distinguish that the this compound produced by Streptomyces species is a polyketide with a chemical structure distinct from the peptide bacteriocins produced by Enterococcus species. wikipedia.orgontosight.ai
Ecological Role of this compound Production in Microbial Competition
The production of bacteriocins, including enterocins, is widely regarded as a crucial strategy enabling bacteria to compete effectively within their specific ecological niches. mdpi.comnih.govmdpi.comresearchgate.netrug.nl Enterocins exert antimicrobial activity against competing microorganisms, thereby providing the producing strain with a competitive advantage in the acquisition of limited nutrients and spatial resources. mdpi.comnih.govmdpi.comresearchgate.net
The spectrum of activity displayed by enterocins can vary, but they typically demonstrate efficacy against phylogenetically related species and, significantly, against Gram-positive pathogens such as Listeria monocytogenes and Staphylococcus aureus. frontiersin.orgresearchgate.netmdpi.commdpi.com This inhibitory capability can influence the composition and structure of microbial communities in environments where enterococci are prevalent, such as the intestinal tract or fermented food products. mdpi.comnih.gov Furthermore, the ability of some enterocins to induce cell lysis in target bacteria can lead to the release of intracellular components, which can then be utilized as nutrients by the this compound-producing strain. nih.gov
In the context of the mammalian gut, the production of bacteriocins by commensal bacteria can modulate niche competition and contribute to the maintenance of a stable and balanced microbiota. nih.gov Enterocins produced by enterococci residing in the gut are suggested to play a role in competing against specific pathogenic microorganisms. nih.gov
Identification and Characterization of Novel this compound-Producing Strains
Ongoing research actively seeks to identify and characterize novel this compound-producing bacterial strains from diverse environmental sources. nih.gov Screening methodologies commonly involve techniques such as agar (B569324) diffusion assays to detect antimicrobial activity against a panel of indicator strains. This is often followed by molecular techniques, such as PCR, to identify the presence of known this compound-encoding genes. mdpi.com Genetic fingerprinting methods, including BOX-PCR, GTG-PCR, and ERIC-PCR, are frequently employed to assess the genetic diversity among isolates and to distinguish novel strains. mdpi.com
Detailed characterization of newly discovered enterocins involves purification procedures and subsequent biochemical analysis to determine their molecular weight, amino acid sequence, and structural characteristics. nih.govnih.gov Furthermore, studies are conducted to evaluate the antimicrobial spectrum and potency of these novel enterocins against a broad range of target microorganisms. nih.govmdpi.comnih.gov The identification of novel enterocins possessing unique structural features or broader inhibitory activities holds considerable potential for various applications, including their use in food biopreservation strategies and as potential therapeutic agents against antibiotic-resistant bacteria. mdpi.commdpi.com
Biosynthesis and Genetic Regulation of Enterocins
Genetic Organization of Enterocin (B1671362) Operons
This compound genes are commonly found organized in operons, which are clusters of genes transcribed together. The location of these operons within the bacterial genome can vary. mdpi.com
Plasmid-Encoded this compound Genes
Many enterocins are encoded by genes located on plasmids. mdpi.comasm.org For example, this compound L50A and this compound L50B are encoded by the entL50AB genes found on the 50-kb plasmid pCIZ1 in Enterococcus faecium strain L50. nih.govasm.orgnih.gov this compound Q is encoded by the entqA gene located on the 7.4-kb plasmid pCIZ2 in the same strain. nih.govasm.org this compound 1071A and this compound 1071B are encoded by genes on a 50-kbp plasmid (pEF1071) in Enterococcus faecalis BFE 1071. asm.orgnih.gov this compound EJ97 production is also linked to a conjugative plasmid, pEJ97. nih.govnih.gov
Chromosomal-Encoded this compound Genes
While plasmids are common locations, some enterocins are encoded by genes located on the bacterial chromosome. mdpi.comuhamka.ac.id this compound A, for instance, is encoded within a chromosomal region in Enterococcus faecium DPC1146. asm.orgnih.gov This chromosomal region contains multiple open reading frames (ORFs) predicted to be involved in this compound biosynthesis. asm.orgnih.gov this compound P is another example of an this compound encoded on the chromosome of Enterococcus faecium L50. nih.govasm.org
Transposon-Associated this compound Genes
In some cases, this compound genes have been found in association with mobile genetic elements like transposons. mdpi.comresearchgate.net The genetic determinants for this compound EJ97 production on plasmid pEJ97 are flanked by a transposon-like structure containing a transposase gene (tnp) and inverted repeats. nih.govnih.gov This suggests that transposons can play a role in the dissemination of this compound genes among bacterial strains. researchgate.net
Ribosomal Synthesis and Precursor Peptides
Enterocins, like other bacteriocins, are ribosomally synthesized as precursor peptides. mdpi.comnih.govresearchgate.net These precursor peptides typically contain an N-terminal leader sequence followed by the core peptide that will become the mature, active bacteriocin (B1578144). nih.govresearchgate.netencyclopedia.pub The leader sequence is crucial for several reasons, including directing post-translational modifications, maintaining the inactivity of the this compound within the producing cell, and promoting interaction with transport systems. mdpi.comnih.govresearchgate.netresearchgate.net The leader peptide is usually cleaved off during or after translocation out of the cell. mdpi.comresearchgate.netencyclopedia.pub Some enterocins, classified as Class IIc, are notable because they are synthesized as N-terminal leaderless peptides, such as this compound L50, this compound Q, and this compound EJ97. mdpi.comasm.org
Post-Translational Modifications and Maturation Pathways
Following ribosomal synthesis, this compound precursor peptides undergo various post-translational modifications to become biologically active. mdpi.comnih.govresearchgate.netthermofisher.com These modifications can include cleavage of the leader peptide, formation of disulfide bonds, cyclization, and the introduction of unusual amino acids. mdpi.comnih.govnih.gov Different classes of enterocins undergo distinct biosynthetic pathways and modifications. mdpi.comresearchgate.net
Lanthionine (B1674491) Formation and Dehydration Reactions in Class I Enterocins
Class I enterocins, also known as lanthipeptides or lantibiotics, are characterized by extensive post-translational modifications, including the formation of lanthionine (Lan) and methyllanthionine (MeLan) residues. mdpi.comnih.govcore.ac.ukrsc.orgmdpi.com These unusual amino acids are formed through a two-step process. core.ac.ukrsc.orgmdpi.comhofstra.edu First, serine and threonine residues in the precursor peptide are dehydrated to form 2,3-didehydroalanine (Dha) and 2,3-didehydrobutyrine (Dhb), respectively. core.ac.ukrsc.orgmdpi.comhofstra.edu This dehydration is catalyzed by dedicated modification enzymes, such as LanB (or NisB in nisin biosynthesis) in Class I lanthipeptides. researchgate.netcore.ac.uk In Class I lanthipeptides, LanB enzymes utilize glutamyl-tRNAGlu as a co-substrate for glutamylation of serine/threonine residues, followed by glutamate (B1630785) elimination, leading to dehydration. rsc.org Subsequently, the thiol group of a cysteine residue undergoes a Michael-type addition reaction with the double bond of a Dha or Dhb residue, forming the thioether bridge that characterizes lanthionine (from cysteine and Dha) or methyllanthionine (from cysteine and Dhb). core.ac.ukmdpi.comhofstra.edu In Class I lanthipeptides, the cyclization reaction, which forms the thioether ring, is catalyzed by a separate enzyme, LanC. researchgate.netresearchgate.net These modifications are crucial for the structural rigidity, stability, and biological activity of Class I enterocins. nih.govmdpi.com
Glycosylation Events
Glycosylation is a post-translational modification involving the covalent attachment of carbohydrate groups to proteins or peptides. nih.gov While not universal to all enterocins, glycosylation has been identified in specific enterocins, impacting their activity and properties. This compound F4-9, for instance, is a glycocin modified by two molecules of N-acetylglucosamine β-O-linked to serine at position 37 and threonine at position 46. nih.govresearchgate.netnih.gov These O-linked N-acetylglucosamine moieties are crucial for the antimicrobial activity of this compound F4-9. nih.govresearchgate.net The gene enfC has been identified as likely responsible for this glycosylation, showing high sequence similarity to glycosyltransferases. nih.govmdpi.com Research on glycocin F, another glycosylated bacteriocin, also highlights the importance of glycosylation for activity, with experimental evidence showing that a glycosyltransferase, GccA, is responsible for the glycosylation of specific residues. asm.org
Head-to-Tail Cyclization (e.g., this compound AS-48)
Head-to-tail cyclization is a significant post-translational modification found in some enterocins, resulting in a circular peptide structure. researchgate.netebi.ac.ukmdpi.com this compound AS-48 is a well-characterized example of a circular bacteriocin. nih.govresearchgate.netebi.ac.ukasm.org This modification involves the formation of a peptide bond between the N-terminal and C-terminal amino acids of the precursor peptide. nih.govebi.ac.ukmdpi.com In this compound AS-48, this cyclization occurs between the N-terminal methionine and the C-terminal tryptophan, resulting in a 70-amino-acid circular peptide. nih.govresearchgate.net This circular structure contributes significantly to the remarkable stability of this compound AS-48 against heat, extreme pH, and proteases. nih.govmdpi.com The genes as-48B and as-48C have been suggested to be involved in the post-translational modification, including head-to-tail cyclization, of this compound AS-48. oup.com Circular bacteriocins, including this compound AS-48, are synthesized as linear precursor peptides containing a leader peptide that is cleaved off before the cyclization event. ebi.ac.ukasm.org
Proteolytic Cleavage of Leader Peptides
Most enterocins are synthesized as prepeptides containing an N-terminal leader peptide. oup.commdpi.com This leader peptide is typically cleaved off during the export of the bacteriocin from the cell, yielding the mature, active peptide. oup.commdpi.com The leader peptide plays a role in keeping the bacteriocin inactive inside the producer cell and in the recognition by the transport machinery responsible for translocation across the membrane. mdpi.com For many class II bacteriocins, including some enterocins, this cleavage occurs at a conserved double-glycine motif located at positions -2 and -1 of the leader peptide. oup.comnih.gov ATP-binding cassette (ABC) transporters are often involved in the secretion and processing of these bacteriocins, with a peptidase domain sometimes responsible for leader peptide cleavage. oup.comasm.orgnih.govnih.gov In some cases, such as this compound F4-9, leader sequence cleavage may require two steps: an initial cleavage by an ABC transporter's protease domain and a subsequent cleavage by extracellular proteases. researchgate.netmdpi.com
Regulation of this compound Biosynthesis
The production of enterocins is tightly regulated, often in response to environmental cues and cell density, a process frequently mediated by quorum sensing. nih.govmdpi.comresearchgate.netmdpi.com This regulation typically involves multi-component regulatory systems and auto-inducer peptides. nih.govmdpi.comresearchgate.net
Two-Component Regulatory Systems
Two-component regulatory systems (TCS) are common mechanisms for regulating bacteriocin production in lactic acid bacteria, including Enterococcus species. nih.govnih.govnih.govresearchgate.netasm.org These systems typically consist of a membrane-associated histidine kinase (HK) and a cytoplasmic response regulator (RR). nih.govasm.orgnih.govnih.govresearchgate.netmdpi.com The HK senses an extracellular signal, often an auto-inducer peptide, and undergoes autophosphorylation. nih.govresearchgate.net The phosphate (B84403) group is then transferred to the RR, which in turn activates or represses the transcription of genes involved in bacteriocin biosynthesis, transport, and immunity. nih.govresearchgate.net For example, the biosynthesis of this compound A is regulated by a TCS involving the histidine kinase EntK and the response regulator EntR. nih.govnih.gov
Three-Component Regulatory Systems
While two-component systems are prevalent, some this compound biosynthesis operons are regulated by three-component systems. nih.govmdpi.comnih.govasm.orgresearchgate.netresearchgate.netresearchgate.netnih.gov These systems also involve a histidine kinase and a response regulator but include an additional component, often an auto-inducer peptide that acts as the signaling molecule. nih.govnih.govasm.orgresearchgate.netmdpi.comnih.gov This auto-inducer peptide is secreted by the producer cell and its concentration increases with cell density. researchgate.netmdpi.com Once a certain threshold is reached, the auto-inducer is detected by the HK, initiating the signaling cascade that leads to the induction of bacteriocin production. researchgate.netnih.gov The regulation of this compound A synthesis in Enterococcus faecium is a notable example of a three-component system involving an induction factor (EntF), the histidine kinase EntK, and the response regulator EntR. nih.govnih.govnih.govresearchgate.netnih.gov Similarly, the production of enterocins NKR-5-3 is controlled by a three-component regulatory system consisting of an inducing peptide (Ent53D), the response regulator EnkR, and the histidine kinase EnkK. asm.orgresearchgate.net
Auto-Inducer Peptides
Auto-inducer peptides (AIPs) are signaling molecules that play a critical role in the quorum sensing-mediated regulation of this compound biosynthesis. nih.govmdpi.comnih.govresearchgate.netmdpi.comresearchgate.net These peptides are typically small, heat-stable, and sometimes hydrophobic, and they are secreted by the bacteriocin-producing bacteria. nih.govmdpi.com As the bacterial population density increases, the concentration of the AIP in the extracellular environment rises. researchgate.netmdpi.com This increasing concentration is sensed by the cognate histidine kinase of the regulatory system, triggering the expression of the bacteriocin operon. nih.govresearchgate.netmdpi.com For instance, the production of this compound A and this compound B is induced by the same extracellular peptide, EntF, which acts as an induction factor. nih.govnih.govnih.gov EntF is synthesized as a prepeptide with a leader sequence and is a small peptide of 25 amino acids in its mature form. nih.gov The auto-inducer peptide Ent53D is involved in regulating the transcription of the structural and biosynthetic genes for most enterocins NKR-5-3. researchgate.net
Transport and Secretion Systems
The export of enterocins from the producer cell is a critical step in their lifecycle, enabling them to exert their antimicrobial effects on target bacteria. Different enterocins utilize distinct pathways for secretion, reflecting the diversity within this class of bacteriocins. These pathways involve specialized protein machinery embedded within the bacterial membrane.
ATP-Binding Cassette (ABC) Transporters
ATP-Binding Cassette (ABC) transporters play a significant role in the secretion of various enterocins, including both Class I (lantibiotic) and Class II (non-lantibiotic) types. uni.lu These transporters are energy-dependent, utilizing the hydrolysis of ATP to translocate their substrates across the cell membrane. In the context of bacteriocin secretion, ABC transporters often function in conjunction with accessory proteins, particularly for the processing and export of bacteriocins that are synthesized with an N-terminal leader peptide. wikipedia.org
A well-characterized example is this compound AS-48, a cyclic peptide belonging to Class I. Its gene cluster encodes two ABC transporter-like systems: Transporter-1 (encoded by as-48C1D), which is responsible for the secretion of the this compound, and Transporter-2 (encoded by as-48EFGH), involved in providing self-protection to the producer cell against its own bacteriocin. nih.govum.edu.mymdpi.com This dual role highlights the complex interplay between secretion and immunity mechanisms in bacteriocin-producing bacteria.
ABC transporters are also implicated in the export of certain leaderless enterocins, which are synthesized without a cleavable leader peptide. For instance, the ABC transporter DdGHIJ is involved in the transport and confers resistance to extracellular this compound DD14, a two-peptide leaderless bacteriocin. wikipedia.orgnih.govmdpi.com This ATP-dependent system enhances the export function of another dedicated transport system for this compound DD14. wikipedia.org Similarly, the ABC transporter mediated by EntqB is involved in the secretion of this compound Q, another leaderless this compound. wikipedia.org Enterocins L50A and L50B, which are also leaderless, are speculated to be secreted via a dedicated ABC transporter. mdpi.com
Research on Enterococcus faecium NKR-5-3, a strain producing multiple enterocins, has identified an ABC transporter encoded by the enkT gene that is responsible for the secretion of several enterocins, including Ent53A, Ent53C, Ent53D, and Ent53Z. nih.gov This suggests that a single ABC transporter can facilitate the export of multiple distinct bacteriocins, a finding noted as potentially the first report of its kind. nih.gov Unlike ABC transporters involved in the secretion of leader-containing bacteriocins, those exporting leaderless bacteriocins, such as EntqB, typically lack the characteristic N-terminal proteolytic domain necessary for leader peptide cleavage. wikipedia.org
Sec Secretion System
The general secretory pathway, known as the Sec system, is another mechanism utilized by some enterocins for their translocation across the cytoplasmic membrane. This pathway is typically employed by proteins that contain a canonical Sec signal peptide at their N-terminus. uni.lumdpi.comscience.govmdpi.comnih.gov
This compound P (EntP), classified as a Class IIa bacteriocin, is a well-documented example of an this compound secreted via the Sec pathway. science.govmdpi.comnih.gov The precursor of EntP contains a typical Sec signal peptide, a sequence of amino acids that directs the protein to the Sec translocase. mdpi.com During the translocation process across the cytoplasmic membrane, this signal peptide is cleaved by a signal peptidase, yielding the mature, active bacteriocin. mdpi.com Studies involving mutations in the signal peptide or inhibition of SecA, a key component of the Sec translocase, have demonstrated that the Sec system is essential for EntP secretion. mdpi.comnih.gov Other bacteriocins, such as bacteriocin 31 and acidocin B, are also believed to be secreted through a Sec-dependent mechanism, supported by observations from heterologous expression studies. mdpi.com
Dedicated Export Proteins
For leaderless bacteriocins, which bypass the requirement for leader peptide processing, dedicated export systems are necessary to facilitate their movement out of the cytoplasm. uni.luencyclopedia.pub These systems are distinct from the conventional ABC transporter or Sec pathways utilized by leader-containing bacteriocins.
The transport of this compound DD14, a leaderless two-peptide bacteriocin, is notably mediated by a dedicated system involving the DdE and DdF proteins. wikipedia.orgnih.govmdpi.com These proteins form a channel that is primarily responsible for the export of EntDD14. wikipedia.orgnih.gov DdE and DdF contain pleckstrin homology (PH) domains, which are typically found in eukaryotic proteins and are involved in intracellular signaling or cytoskeleton organization. wikipedia.orgresearchgate.net The DdEF system is thought to function as a simple gradient-dependent transporter. wikipedia.org While the DdGHIJ ABC transporter also participates in EntDD14 export and immunity, the DdEF system is considered essential, as its absence leads to the inability to export EntDD14 and its intracellular accumulation, resulting in toxicity to the producer strain. nih.govmdpi.com The DdEF channel and the DdGHIJ ABC transporter are believed to interact synergistically to regulate the flow of the bacteriocin across the membrane, although the precise nature of this interaction requires further investigation. wikipedia.orgnih.govmdpi.com The existence of dedicated export proteins for leaderless bacteriocins is further supported by findings in other species, such as the requirement of an uncharacterized Orf8 protein for the transport of the leaderless bacteriocin aureocin A53. researchgate.net
The following table summarizes some of the enterocins and their associated transport and secretion systems discussed:
| This compound | Type of Leader Peptide | Secretion System(s) Involved | Associated Proteins/Genes |
| This compound AS-48 | Leader-containing | ABC Transporter | Transporter-1 (as-48C1D), Transporter-2 (as-48EFGH) |
| This compound DD14 | Leaderless | Dedicated Export Proteins, ABC Transporter | DdE, DdF, DdGHIJ |
| This compound P | Leader-containing | Sec Secretion System | Sec signal peptide, Sec translocase |
| This compound Q | Leaderless | ABC Transporter | EntqB |
| This compound L50A/B | Leaderless | Speculated ABC Transporter | Likely dedicated transporter genes (e.g., L50 EFG homologs) |
| This compound NKR-5-3 (A, C, D, Z) | Varies by type | ABC Transporter | enkT |
| This compound 1071A/B | Leader-containing (double-glycine motif) | ABC Transporter | EntT (abc), EntD (accessory protein) nih.gov |
Molecular Mechanisms of Action of Enterocins
Membrane Interaction and Permeabilization
Enterocins, particularly Class II enterocins, are known to induce membrane permeabilization, causing leakage in target cells. mdpi.com The interaction with the membrane often begins with initial binding, followed by structural changes in the peptide and subsequent membrane insertion and disruption. acs.org
Amphiphilic Helical Structure Insertion
Many Class II enterocins possess an amphiphilic helical structure. mdpi.comresearchgate.net This structural characteristic, where one side of the helix is hydrophobic and the other is hydrophilic, facilitates their insertion into the bacterial cell membrane. mdpi.comresearchgate.netfrontiersin.org For example, enterocin (B1671362) 7B, a leaderless this compound, is characterized by amphipathic helices and a hydrophobic core. acs.orgfrontiersin.org Upon contact with the membrane, the helices may unpack, exposing the hydrophobic core and driving the peptide's insertion into the lipid bilayer. acs.org this compound 1071A and this compound 1071B also show amphiphilic regions that are thought to be involved in membrane spanning. nih.gov
Pore Formation Models
The disruption of the bacterial membrane by enterocins often involves the formation of pores. mdpi.comresearchgate.netnih.gov Several models have been proposed to explain how antimicrobial peptides, including enterocins, form pores. These include the wedge-like model, the transmembrane helical bundle model, the toroidal model, the in-plane diffusion model, and the carpet model. nih.gov
This compound AS-48, a circular bacteriocin (B1578144), has been shown to cause molecular electroporation on target membranes by forming non-selective ion channels in the cytoplasmic membrane. It is believed to interact with the membrane as a monomeric form after dissociating from a dimeric state upon contact with the membrane periphery. This monomer then establishes electrostatic and hydrophobic interactions upon insertion. Studies on this compound P suggest its pores may be composed of transmembrane bundles of hydrophobic peptides, supported by its ion specificity and the presence of a hydrophobic transmembrane segment. nih.gov For this compound CRL35, a two-step model has been proposed where the N-terminal docks the peptide on the lipid surface via electrostatic interactions, and the C-terminal, containing a hydrophobic α-helix, triggers membrane perturbation by insertion. conicet.gov.ar
Membrane Depolarization and Leakage of Intracellular Solutes
A key consequence of this compound-induced membrane permeabilization and pore formation is the disruption of the bacterial membrane potential and the leakage of intracellular contents. nih.gov This dissipation of the transmembrane potential and leakage of ions and metabolites can lead to reduced osmotic regulation, inhibition of respiration, and ultimately cell lysis. nih.gov
This compound AS-48, for instance, causes the leakage of ions and low-molecular weight solutes. this compound P efficiently elicits the efflux of potassium ions from target cells, demonstrating the formation of specific potassium ion-conducting pores. nih.gov this compound LD3 has also been shown to cause the efflux of intracellular ions and UV-absorbing materials in Gram-negative bacteria, leading to the leakage of cytoplasmic contents and cell lysis. researchgate.net this compound B has been linked to significant membrane depolarization in Enterococcus faecium, potentially contributing to cell death by destabilizing the cell envelope. researcher.life
Specific Receptor Binding and Target Interactions
While many enterocins exert their effects through direct membrane interaction, some also utilize specific receptors on the bacterial cell surface. mdpi.com
Interaction with Lipid II
Several enterocins can interact with Lipid II, a crucial cell wall precursor. mdpi.comresearchgate.net This interaction can serve a dual purpose: preventing peptidoglycan synthesis by binding to Lipid II and utilizing Lipid II to initiate membrane insertion and pore formation. mdpi.comresearchgate.net This mechanism is shared with some Class I enterocins. mdpi.comresearchgate.net
Mannose Phosphotransferase System (Man-PTS) as a Receptor
The Man-PTS is a well-established receptor for many Class IIa bacteriocins, including several enterocins. mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netwikipedia.orgresearchgate.netnih.gov This sugar uptake system, particularly the IIC and IID components, acts as a target for these pore-forming bacteriocins. nih.govresearchgate.netwikipedia.orgnih.gov Class IIa enterocins, such as this compound A, P, and SEK4, bind to the Man-PTS receptor in the target Gram-positive membrane to form pores. nih.govmdpi.com The interaction with the Man-PTS can lead to membrane disruption, leakage of solutes, and cell death. researchgate.net Studies have shown that an extracellular loop of the membrane-located protein MptC, a component of the Man-PTS, is responsible for specific target recognition by Class IIa bacteriocins. nih.gov
It is worth noting that not all enterocins require a receptor. Leaderless enterocins, such as this compound L50A and L50B, appear to be receptor-independent and membrane-directed. nih.govmdpi.com
Undecaprenyl Phosphate (B84403) Recycling Protein (BacA) Targeting
Certain enterocins, particularly some class IIb two-peptide bacteriocins like this compound C, have been shown to target the undecaprenyl phosphate recycling protein, BacA. biorxiv.orgresearchgate.net BacA is a membrane-embedded protein crucial for the recycling of undecaprenyl phosphate (UndP), a lipid carrier essential for bacterial cell wall biosynthesis. biorxiv.orgresearchgate.netibpc.fr this compound C, for instance, interacts specifically with BacA in enterococci, acting as a cell surface receptor. biorxiv.orgresearchgate.net Studies on this compound C reveal that its two peptides act cooperatively at nanomolar concentrations to interact with the outward-open catalytic pocket of BacA. biorxiv.org One peptide, EntC1, docks deeply into the catalytic site, inhibiting BacA's enzymatic activity. biorxiv.org This inhibition facilitates the binding of the second peptide, EntC2, which leads to membrane permeabilization and ultimately cell death. biorxiv.org This mechanism represents a specific targeting strategy that interferes with a vital process in bacterial cell wall synthesis. biorxiv.orgresearchgate.netibpc.fr The undecaprenyl pyrophosphate phosphatase (UppP), also known as BacA, has also been identified as a receptor for other two-peptide bacteriocins like lactococcin G and this compound 1071. unit.norug.nl
Maltose (B56501) ABC Transporter
The maltose ABC transporter has been identified as a potential receptor for certain bacteriocins, including some enterocins. nih.govmdpi.comresearchgate.net While the exact mechanism for all enterocins is not fully elucidated, studies on other circular bacteriocins like garvicin ML, which also utilize the maltose ABC transporter as a receptor, suggest that this interaction facilitates sensitivity to the bacteriocin. mdpi.comresearchgate.netasm.org The absence of this transporter complex can lead to resistance in some bacteria. researchgate.net This indicates that the maltose ABC transporter can serve as a docking molecule for certain enterocins, playing a role in their antimicrobial action. nih.govresearchgate.net
Zn-Dependent Metallopeptidase
Some enterocins interact with Zn-dependent metallopeptidases as part of their mechanism of action. nih.govmdpi.com For example, the leaderless bacteriocin LsbB, produced by Lactococcus lactis, utilizes the Zn-dependent membrane metallopeptidase YvjB (also known as RseP) as a receptor. unit.nomdpi.comfrontiersin.orgfrontiersin.org While LsbB is from L. lactis, related bacteriocins produced by enterococcal strains, such as this compound EJ97, also target the same receptor. unit.nofrontiersin.org This interaction with a specific metallopeptidase highlights another receptor-mediated mechanism employed by some enterocins or related bacteriocins. unit.nomdpi.comfrontiersin.orgfrontiersin.org
Inhibition of Cell Wall Synthesis
Several enterocins interfere with the synthesis of the bacterial cell wall. researchgate.netmdpi.comontosight.ai This interference can make the target cell more susceptible to lysis. Some class I enterocins, for instance, can bind to Lipid II, a crucial precursor in peptidoglycan synthesis, thereby preventing cell wall formation. researchgate.netmdpi.comresearchgate.net This binding to Lipid II can also be involved in initiating membrane insertion and pore formation by these enterocins. researchgate.netmdpi.com
Enzymatic Degradation of Target Cell Components (e.g., Cell Wall Hydrolysis by Enterolysin A)
Class III enterocins, which are typically large, heat-labile proteins, can degrade sensitive bacterial cells through the enzymatic hydrolysis of specific components of the cell wall. researchgate.netmdpi.comnih.gov A prominent example is Enterolysin A, a class III bacteriocin produced by Enterococcus faecalis. researchgate.netmdpi.comresearchgate.netnih.govresearchgate.net Enterolysin A exhibits bacteriolytic activity by hydrolyzing peptide bonds within the peptidoglycan of target cells. researchgate.netmdpi.comnih.gov Mature Enterolysin A is a protein consisting of 316 amino acids with a calculated molecular weight of 34,501 Da. mdpi.comresearchgate.netresearchgate.net It is produced as a pre-protein with a signal peptide. mdpi.comresearchgate.netresearchgate.net Enterolysin A has been shown to be active against a range of Gram-positive bacteria, including Enterococcus, Pediococcus, Lactococcus, and Lactobacillus species. researchgate.netnih.govresearchgate.net Sequence analysis of Enterolysin A reveals distinct domains, including an N-terminal catalytic domain and a C-terminal substrate recognition domain. researchgate.netnih.gov The N-terminal part shows homology to catalytic domains of other cell wall-degrading proteins, particularly those belonging to the M37 family of proteases, which are known metalloproteases. nih.gov
Interference with Gene Expression and Cellular Processes
Beyond direct targeting of cell envelope components, some enterocins can control target bacteria by interfering with gene expression and other essential cellular processes. researchgate.netmdpi.com
Inhibition of DNA Replication
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 10478614 wikipedia.org, 23654446 nih.gov, 463729 guidechem.com, 115182 uni.lu, 442586 ontosight.ai |
| Enterolysin A | 139586114 nih.gov |
| Lipid II | 24886379 |
| Undecaprenyl Phosphate (UndP) | 6435576 |
| This compound C | Not readily available in search results |
| This compound 1071 | Not readily available in search results |
| Garvicin ML | Not readily available in search results |
| LsbB | Not readily available in search results |
| YvjB (RseP) | Not readily available in search results |
| This compound EJ97 | Not readily available in search results |
| This compound DD14 | Not readily available in search results |
| This compound A | 16129705 nih.gov |
| This compound B | 16129706 nih.gov |
| This compound P | Not readily available in search results |
| This compound L50 | Not readily available in search results |
| This compound Q | Not readily available in search results |
| This compound AS-48 | 16129707 |
Data Tables
While the search results provide detailed information on the mechanisms, specific quantitative data suitable for a general data table across all mechanisms is not consistently available or comparable across the different enterocins and their diverse actions within the scope of the provided outline. The narrative provides details on specific interactions and targets where available. For instance, the interaction of this compound C with BacA occurs at nanomolar concentrations biorxiv.org. Enterolysin A has a molecular weight of 34,501 Da mdpi.comresearchgate.netresearchgate.net.
However, based on the information regarding Enterolysin A's activity spectrum, a table can be constructed:
| This compound Type | Target Organisms | Mechanism Example |
| Enterolysin A | Enterococcus, Pediococcus, Lactococcus, Lactobacillus, Bacillus, Listeria, Staphylococcus spp. researchgate.netnih.govresearchgate.net | Cell wall hydrolysis (peptidoglycan) researchgate.netmdpi.comnih.gov |
Another table summarizing the receptor interactions mentioned:
| This compound/Bacteriocin Type | Identified/Putative Receptor | Target Process |
| This compound C | Undecaprenyl Phosphate Recycling Protein (BacA/UppP) biorxiv.orgresearchgate.net | Cell Wall Synthesis (UndP recycling) biorxiv.orgresearchgate.netibpc.fr |
| This compound 1071 | Undecaprenyl Phosphate Recycling Protein (UppP) unit.norug.nl | Cell Wall Synthesis (UndP recycling) unit.norug.nl |
| Garvicin ML | Maltose ABC Transporter mdpi.comresearchgate.netasm.org | Receptor-mediated sensitivity mdpi.comresearchgate.net |
| LsbB | Zn-Dependent Metallopeptidase (YvjB/RseP) unit.nomdpi.comfrontiersin.orgfrontiersin.org | Receptor-mediated killing unit.nofrontiersin.org |
| This compound EJ97 | Zn-Dependent Metallopeptidase (RseP) unit.nofrontiersin.org | Receptor-mediated killing unit.nofrontiersin.org |
| Class I Enterocins | Lipid II researchgate.netmdpi.comresearchgate.net | Cell Wall Synthesis, Membrane Permeabilization researchgate.netmdpi.com |
Interference with mRNA Synthesis and Transcription
Several enterocins have been observed to control target bacteria by interfering with gene expression, including the processes of DNA replication and mRNA synthesis and transcription researchgate.netnih.gov. Transcription is the process where genetic information from DNA is transferred to messenger RNA (mRNA), which then serves as a template for protein synthesis pressbooks.pub. By disrupting this crucial step, enterocins can prevent the production of essential proteins required for bacterial growth and survival.
Research indicates that some enterocins interfere directly with mRNA synthesis or the transcription machinery within the bacterial cell researchgate.netnih.gov. This interference can halt or reduce the production of mRNA molecules, thereby inhibiting subsequent protein translation and ultimately leading to bacterial stasis or death. While the precise molecular targets and mechanisms of this interference can vary among different enterocins, the outcome is a disruption of the central dogma of molecular biology within the target organism pressbooks.pub.
Disruption of Intracellular ATP Concentration
Disruption of intracellular ATP concentration is another significant mechanism employed by certain enterocins to inhibit bacterial growth nih.govnih.gov. ATP (adenosine triphosphate) is the primary energy currency of the cell, essential for numerous metabolic processes, active transport, and maintaining cellular integrity jmicrobiol.or.kr. A reduction in intracellular ATP levels can lead to a bioenergetic collapse, severely impairing cellular functions and viability asm.org.
Studies have shown that enterocins, particularly certain class II bacteriocins, can induce intracellular ATP depletion in sensitive bacteria nih.govnih.gov. For instance, this compound P has been demonstrated to deplete intracellular ATP levels in Enterococcus faecium cells in a time- and concentration-dependent manner nih.gov. This depletion can occur even in the absence of ATP efflux, suggesting that the ATP is hydrolyzed inside the sensitive cells nih.gov. The loss of intracellular ATP can be a consequence of membrane permeabilization caused by the this compound, leading to leakage of ions and dissipation of the proton motive force, which is necessary for ATP synthesis via ATP synthase researchgate.netnih.govresearchgate.net. Alternatively, some enterocins might directly or indirectly affect the activity of cellular enzymes involved in ATP synthesis or hydrolysis.
Research findings on the effect of enterocins on intracellular ATP levels highlight the severity of this mechanism. For example, treatment of E. faecium T136 cells with increasing concentrations of this compound P resulted in a significant decrease in intracellular ATP (Table 1) nih.gov. Similarly, this compound LD3 has been shown to cause efflux of internal ATP in Micrococcus luteus cells researchgate.net.
| This compound | Target Bacterium | This compound Concentration (BU/ml) | Intracellular ATP (% of original) | Reference |
| This compound P | Enterococcus faecium T136 | 5 | 39 | nih.gov |
| This compound P | Enterococcus faecium T136 | 20 | 14 | nih.gov |
| This compound P | Enterococcus faecium T136 | 50 | 0.2 | nih.gov |
| This compound E50-52 | Micrococcus luteus | Not specified | Loss observed | nih.gov |
| This compound LD3 | Micrococcus luteus MTCC 106 | Not specified | Efflux observed | researchgate.net |
The disruption of intracellular ATP concentration by enterocins underscores their potent ability to interfere with the energy metabolism of target bacteria, contributing significantly to their antimicrobial efficacy.
Antimicrobial Spectrum and Selectivity of Enterocins
Activity Against Gram-Positive Bacteria
Enterocins are particularly effective against a variety of Gram-positive pathogens. mdpi.comoup.com
Listeria monocytogenes Inhibition
Listeria monocytogenes, a significant foodborne pathogen, is frequently cited as a primary target of many enterocins. mdpi.comcabidigitallibrary.orgoup.commdpi.comnih.govencyclopedia.pubcapes.gov.br Studies have shown that various enterocins, including Enterocin (B1671362) A, B, P, AS-48, L50, and CRL35, are effective against L. monocytogenes. mdpi.comoup.commdpi.comnih.govcapes.gov.brnih.govconicet.gov.arresearchgate.net For instance, this compound AS-48 has demonstrated the ability to inactivate L. monocytogenes in various food systems, such as meat products and sprouts. mdpi.commdpi.com The combined application of enterocins, such as this compound A and B, or this compound AS-48 with high hydrostatic pressure or chemical preservatives, has been shown to enhance their anti-Listeria efficacy. mdpi.commdpi.com this compound CRL35 exhibits a bactericidal effect on L. monocytogenes, causing a rapid decrease in viable cells, with its activity enhanced in the presence of glucose. oup.comconicet.gov.ar this compound 4 has also been shown to significantly decrease L. monocytogenes counts in a milk model system. nih.gov
| This compound | Target Strain(s) of L. monocytogenes | Key Findings | Source |
| This compound AS-48 | Various strains | Effective in inactivating L. monocytogenes in meat products, sprouts, and sliced fruits. mdpi.commdpi.com | mdpi.commdpi.com |
| This compound A + B | Various strains | Joint action necessary for inhibition; synergistic effect observed. mdpi.com Reduced Listeria in cooked ham and chicken breasts. mdpi.com | mdpi.commdpi.com |
| This compound P | Various strains | Broad antimicrobial spectrum including L. monocytogenes. cabidigitallibrary.orgnih.gov | cabidigitallibrary.orgnih.gov |
| This compound L50 | Various strains | Broad-spectrum activity; very active against L. monocytogenes. mdpi.comcapes.gov.br | mdpi.comcapes.gov.br |
| This compound CRL35 | Various strains | Bactericidal effect; causes membrane damage; activity enhanced by glucose. oup.comconicet.gov.ar | oup.comconicet.gov.ar |
| This compound 4 | Ohio, Scott A, Wild strains | Significantly decreased counts in a milk model system. nih.gov | nih.gov |
| This compound E-760 | Listeria monocytogenes | Inhibits growth with MIC ranging from 0.1 to 3.2 μg/mL. mdpi.com | mdpi.com |
| This compound DD14 | Listeria monocytogenes | Active against L. monocytogenes. encyclopedia.pub | encyclopedia.pub |
Staphylococcus aureus Inhibition (including MRSA)
Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), is another Gram-positive bacterium susceptible to enterocins. mdpi.comoup.comencyclopedia.pub this compound AS-48 has shown effectiveness against S. aureus in skim milk and fresh cheese, with a strong synergistic effect observed when combined with moderate heat treatment. mdpi.com this compound CCM 4231 also demonstrated significant inhibition of S. aureus in skim milk and during yogurt preparation. mdpi.com this compound P exhibits activity against S. aureus. cabidigitallibrary.orgnih.gov Some studies indicate that while some enterocins are active against S. aureus, others may not be. scielo.brankara.edu.tr this compound E-760 has been shown to inhibit S. aureus. asm.org this compound L50 also displays antimicrobial activity against S. aureus. mdpi.comcapes.gov.br this compound DD14 has demonstrated activity against MRSA strains, including anti-biofilm activity. encyclopedia.pub
| This compound | Target Strain(s) of S. aureus | Key Findings | Source |
| This compound AS-48 | Various strains | Controls S. aureus in skim milk and fresh cheese; strong synergy with moderate heat. mdpi.com | mdpi.com |
| This compound CCM 4231 | Various strains | Significant inhibition in skim milk and yogurt. mdpi.com | mdpi.com |
| This compound P | Various strains | Inhibits S. aureus. cabidigitallibrary.orgnih.gov | cabidigitallibrary.orgnih.gov |
| This compound E-760 | Staphylococcus aureus | Inhibits growth. asm.org | asm.org |
| This compound L50 | Staphylococcus aureus | Displays antimicrobial activity. mdpi.comcapes.gov.br | mdpi.comcapes.gov.br |
| This compound DD14 | MRSA strains | Active against MRSA, including anti-biofilm activity. encyclopedia.pub | encyclopedia.pub |
| This compound 7A/B | MRSA strains | Effective against MRSA. nih.gov | nih.gov |
Clostridium perfringens Inhibition
Enterocins have shown activity against Clostridium perfringens, a bacterium known to cause food poisoning and necrotic enteritis in poultry. mdpi.comcabidigitallibrary.orgoup.comnih.govencyclopedia.pubunirioja.es this compound P is reported to inhibit C. perfringens. cabidigitallibrary.orgnih.gov Synthetic enterocins A, B, P, SEK4, and L50 have displayed significant antimicrobial activity against C. perfringens isolates, with L50A and L50B being the most active peptides. mdpi.comresearchgate.net Combinations of these enterocins can exhibit synergistic effects against C. perfringens. mdpi.comresearchgate.net this compound L50 also shows activity against C. perfringens. capes.gov.br this compound DD14 is active against C. perfringens, and loading it onto alginate nanoparticles can enhance its activity and affect the expression of some virulence factors. encyclopedia.pubscilit.com
| This compound | Target Strain(s) of C. perfringens | Key Findings | Source |
| This compound P | Various strains | Inhibits C. perfringens. cabidigitallibrary.orgnih.gov | cabidigitallibrary.orgnih.gov |
| Synthetic Enterocins A, B, P, SEK4, L50 | Various isolates | Significant antimicrobial activity; L50A and L50B most active; synergistic effects in combination. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| This compound L50 | Clostridium perfringens | Displays antimicrobial activity. capes.gov.br | capes.gov.br |
| This compound DD14 | Various strains | Active against C. perfringens; enhanced activity and effect on virulence factors when loaded on alginate nanoparticles. encyclopedia.pubscilit.com | encyclopedia.pubscilit.com |
Other Relevant Gram-Positive Pathogens (e.g., Bacillus cereus, Streptococcus suis, Streptococcus pyogenes, Enterococcus spp.)
Enterocins also exhibit activity against a range of other Gram-positive bacteria. This compound AS-48 is effective against Bacillus cereus, including in food systems like milk and cheese, and can completely inhibit B. cereus in vegetable products. mdpi.comnih.gov this compound L50 has a broad spectrum including B. cereus and Streptococcus spp. mdpi.comoup.comresearchgate.net this compound P's spectrum includes Enterococcus spp. mdpi.com this compound SEK4 shows activity against Bacillus subtilis and Clostridium beijerinckii, and Enterococcus spp. mdpi.comtandfonline.com Some enterocins are active against other Enterococcus species, which can be a double-edged sword in the context of antimicrobial resistance. nih.gov this compound E-760 inhibits growth of certain Gram-positive species. mdpi.com this compound IT has a narrow spectrum, primarily against E. faecium and one strain of B. subtilis. asm.org this compound Q and RJ-11 show activity against Enterococcus species. nih.gov this compound L50A and L50B have broad spectra including Enterococcus spp., Lactobacillus spp., Lactococcus lactis, Pediococcus pentosaceus, B. cereus, Clostridium botulinum, and Streptococcus spp. mdpi.comresearchgate.net
| This compound | Target Pathogen(s) | Key Findings | Source |
| This compound AS-48 | Bacillus cereus, Bacillus macroides, Paenibacillus sp. | Effective against B. cereus in food systems; complete inhibition in vegetable products. mdpi.comnih.gov | mdpi.comnih.gov |
| This compound L50 | Bacillus cereus, Clostridium botulinum, Streptococcus spp., Enterococcus spp. | Broad spectrum of activity. mdpi.comoup.comresearchgate.net | mdpi.comoup.comresearchgate.net |
| This compound P | Enterococcus spp., Clostridium botulinum | Spectrum includes these pathogens. mdpi.comcabidigitallibrary.orgijbiotech.comnih.gov | mdpi.comcabidigitallibrary.orgijbiotech.comnih.gov |
| This compound SEK4 | Bacillus subtilis, Clostridium beijerinckii, Enterococcus spp. | Shows antimicrobial activity. mdpi.comtandfonline.com | mdpi.comtandfonline.com |
| This compound E-760 | Certain Gram-positive species | Inhibits growth. mdpi.com | mdpi.com |
| This compound IT | Enterococcus faecium, Bacillus subtilis (one strain) | Very narrow antimicrobial spectrum. asm.org | asm.org |
| This compound Q, RJ-11 | Enterococcus species | Show antimicrobial activity. nih.gov | nih.gov |
| This compound L50A/B | Enterococcus spp., Lactobacillus spp., Lactococcus lactis, Pediococcus pentosaceus, B. cereus, Clostridium botulinum, Streptococcus spp. | Broad spectrum of antimicrobial activities. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
Activity Against Gram-Negative Bacteria (often in combination or under specific conditions)
While primarily active against Gram-positive bacteria, some enterocins, or their combinations, have demonstrated activity against certain Gram-negative bacteria, although often requiring higher concentrations or specific environmental conditions. mdpi.comasm.orgasm.orgscielo.br
Salmonella enterica Inhibition
Several enterocins have shown activity against Salmonella enterica. This compound E-760 has been proven to inhibit the growth of various serovars of Salmonella enterica, including S. enterica serovar Enteritidis, Choleraesuis, Typhimurium, and Gallinarum. mdpi.comasm.orgcapes.gov.br this compound AS-48 has also shown significant inhibition for Salmonella. mdpi.com The combination of this compound AS-48 with high hydrostatic pressure can inhibit the growth of S. enterica. mdpi.com this compound LM-2 combined with high hydrostatic pressure has also been used to suppress the growth of Salmonella. mdpi.com this compound L50A and L50B have shown activity against Gram-negative strains, including S. enterica, although this activity was observed in liquid media and was generally weaker compared to their activity against Gram-positive bacteria. mdpi.comasm.org this compound LD3 purified from Enterococcus hirae LD3 demonstrated bactericidal activity against Salmonella enterica subsp. enterica serovar Typhimurium in fruit juice. nih.gov this compound ESmr18, produced by Enterococcus faecium Smr18, possessed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens, including S. enterica serotypes Typhi and Typhimurium. nih.gov
| This compound | Target Strain(s) of Salmonella enterica | Key Findings | Source |
| This compound E-760 | Serovars Enteritidis, Choleraesuis, Typhimurium, Gallinarum | Inhibits growth. mdpi.comasm.orgcapes.gov.br | mdpi.comasm.orgcapes.gov.br |
| This compound AS-48 | Salmonella | Significant inhibition; effective in combination with high hydrostatic pressure. mdpi.com | mdpi.com |
| This compound LM-2 | Salmonella | Suppresses growth in combination with high hydrostatic pressure. mdpi.com | mdpi.com |
| This compound L50A/B | Gram-negative strains including S. enterica | Activity observed in liquid media; generally weaker than against Gram-positives. mdpi.comasm.org | mdpi.comasm.org |
| This compound LD3 | Salmonella enterica subsp. enterica serovar Typhimurium ATCC 13311 | Bactericidal activity in fruit juice. nih.gov | nih.gov |
| This compound ESmr18 | S. enterica serotypes Typhi and Typhimurium | Broad-spectrum activity including these serotypes; disrupted cell membrane permeability. nih.gov | nih.gov |
Escherichia coli Inhibition
While bacteriocins from lactic acid bacteria are generally not active against Gram-negative bacteria like Escherichia coli, some studies have shown inhibitory effects of certain enterocins against E. coli. cabidigitallibrary.orgekb.eg For instance, this compound produced by Enterococcus durans MF5 has demonstrated inhibitory activity against Shiga-like toxin-producing E. coli (STEC). cabidigitallibrary.org In one study, this compound from E. durans MF5 caused a significant reduction in STEC cell viability within 6 hours of treatment, with the effect lasting up to 24 hours. cabidigitallibrary.org
Another study investigating the effect of this compound against E. coli O18 in UHT milk found that this compound alone had a limited effect on Gram-negative bacteria. However, the inhibitory effect was significantly increased when combined with food additives like honey or EDTA, particularly under refrigeration. ekb.eg The combination of 10% honey and this compound (300 μg/ml) stored at refrigerator temperature reduced E. coli O18 counts from 6x106 cfu/ml to 7.1x104 cfu/ml over 24 hours. ekb.eg Similarly, the addition of EDTA (20mM) with this compound (300 μg/ml) under refrigeration reduced counts from 1.5x105 cfu/ml to 3.6x104 cfu/ml in the same timeframe. ekb.eg
This compound F4-9, a glycosylated bacteriocin (B1578144), has also shown strong inhibitory activity against E. coli JM109, despite generally having a narrow spectrum against Gram-positive bacteria. asm.org Furthermore, a fusion peptide of this compound A and Colicin E1 demonstrated antibacterial activity against Escherichia coli ATCC 10536 with a Minimum Inhibitory Concentration (MIC) of 10 μg/ml. nih.gov
| This compound Type / Combination | Target E. coli Strain | Conditions | Observed Effect |
| E. durans MF5 this compound | STEC | Culture medium supernatant | Significant reduction in cell viability within 6-24 hours. cabidigitallibrary.org |
| This compound + 10% Honey | E. coli O18 | UHT milk, 4±2 °C, 24 hours | Reduced count from 6x106 to 7.1x104 cfu/ml. ekb.eg |
| This compound + 20mM EDTA | E. coli O18 | UHT milk, 4±2 °C, 24 hours | Reduced count from 1.5x105 to 3.6x104 cfu/ml. ekb.eg |
| This compound F4-9 | E. coli JM109 | Not specified | Strong inhibitory activity. asm.org |
| This compound A-Colicin E1 fusion | E. coli ATCC 10536 | In vitro (MIC assay) | MIC of 10 μg/ml. nih.gov |
Pseudomonas aeruginosa Inhibition
Certain enterocins have demonstrated activity against the Gram-negative bacterium Pseudomonas aeruginosa. This compound L50, composed of two peptides L50A and L50B, has shown a broad spectrum of activity that includes P. aeruginosa ATCC 27855. mdpi.comunirioja.esnih.gov Both L50A and L50B peptides were active against this strain. mdpi.comnih.gov
Purified this compound KAE01 has also shown activity against multidrug-resistant and extended-spectrum beta-lactamase (MDR/ESBL) P. aeruginosa strains PA01, PA02, and PA03. nih.gov The MIC value for this compound KAE01 against these strains was 100 µg/mL. nih.gov Inhibition zones of 12 ± 0.1 mm, 11 ± 0.2 mm, and 12 ± 0.5 mm were observed for PA01, PA02, and PA03 respectively, indicating intermediate sensitivity. nih.gov
A fusion peptide of this compound A and Colicin E1 also exhibited antibacterial activity against Pseudomonas aeruginosa ATCC 9027 with an MIC of 20 μg/ml. nih.gov
| This compound Type | Target P. aeruginosa Strain | Observed Effect / MIC |
| This compound L50 (L50A and L50B) | ATCC 27855 | Active inhibition. mdpi.comunirioja.esnih.gov |
| This compound KAE01 | PA01, PA02, PA03 (MDR/ESBL) | MIC of 100 µg/mL. nih.gov |
| This compound A-Colicin E1 fusion | ATCC 9027 | MIC of 20 μg/ml. nih.gov |
Campylobacter coli Inhibition
Research indicates that some enterocins are effective against Campylobacter coli. This compound L50, specifically its peptides L50A and L50B, has demonstrated activity against Campylobacter coli ATCC 33559. mdpi.comunirioja.esnih.gov This activity against Gram-negative strains is noted as being uncommon for bacteriocins produced by Gram-positive bacteria. mdpi.com
A study evaluating the activity of different enterocins against Campylobacter species isolated from poultry found that almost 52% of the tested strains were inhibited by this compound A (P). nih.gov This suggests a potential for using enterocins to control Campylobacter in poultry. nih.gov
| This compound Type | Target Campylobacter coli Strain | Observed Effect |
| This compound L50 (L50A/B) | ATCC 33559 | Active inhibition. mdpi.comunirioja.esnih.gov |
| This compound A (P) | Campylobacter spp. from poultry | Inhibited ~52% of strains. nih.gov |
Narrow vs. Broad-Spectrum Activity of Different this compound Types
Enterocins exhibit a diverse range of antimicrobial spectra, varying from narrow to broad depending on the specific this compound type. nih.govscispace.com This difference in activity spectrum is a key characteristic influencing their potential applications.
Narrow-spectrum enterocins typically inhibit the growth of bacteria that are closely related to the producing strain. nih.govscispace.com An example of a narrow-spectrum this compound is this compound IT, which primarily shows activity against E. faecium strains, with limited activity against Bacillus subtilis and Lactococcus lactis. asm.org Leaderless bacteriocins like LsbB also exhibit a very narrow inhibition spectrum, sometimes limited to strains within the same species as the producer.
In contrast, broad-spectrum enterocins can inhibit a wider variety of bacterial genera. nih.govmdpi.comscispace.com this compound L50, consisting of peptides L50A and L50B, is described as a broad-spectrum bacteriocin. mdpi.commdpi.comasm.org Its activity extends to a wide range of Gram-positive bacteria and, notably, some Gram-negative strains like Pseudomonas aeruginosa and Campylobacter coli. mdpi.comunirioja.esnih.govasm.org this compound L50A is often reported as being more active against Gram-positive bacteria than L50B, while Gram-negative strains may show greater sensitivity to L50B, suggesting potential differences in their modes of action. asm.org The combination of L50A and L50B can also exhibit synergistic effects, further enhancing their activity against certain strains. mdpi.com
This compound P is another example with a broad spectrum, inhibiting various Gram-positive bacteria including Listeria monocytogenes, Staphylococcus aureus, and Clostridium perfringens, as well as some Gram-negative bacteria. mdpi.comnih.gov this compound E-760 has also been reported to have a broad spectrum, inhibiting numerous Gram-negative and Gram-positive bacteria. mdpi.com this compound AS-48, a circular bacteriocin, is known for its wide inhibitory spectrum against Gram-positive bacteria, with increased sensitivity in Gram-negative bacteria when combined with outer-membrane permeabilizing treatments. nih.govnih.govresearchgate.net
The antimicrobial spectrum and potency of bacteriocins can differ significantly, even among sequence-related ones. For instance, this compound K1 and this compound EJ97 are related leaderless bacteriocins, but EntEJ97 shows a broader activity spectrum compared to EntK1, which is particularly potent against Enterococcus faecium.
| This compound Type | Spectrum | Key Target Groups |
| This compound IT | Narrow | Primarily Enterococcus faecium, limited activity against B. subtilis, L. lactis. asm.org |
| LsbB | Very Narrow | Primarily Lactococcus lactis. |
| This compound L50 (L50A/B) | Broad | Wide range of Gram-positive and some Gram-negative bacteria (P. aeruginosa, C. coli). mdpi.commdpi.comunirioja.esnih.govasm.org |
| This compound P | Broad | Various Gram-positive (L. monocytogenes, S. aureus, C. perfringens) and some Gram-negative bacteria. mdpi.comnih.gov |
| This compound E-760 | Broad | Numerous Gram-negative and Gram-positive bacteria. mdpi.com |
| This compound AS-48 | Broad (Gram-positive) | Wide range of Gram-positive bacteria; activity against Gram-negative enhanced with permeabilizers. nih.govnih.govresearchgate.net |
| This compound EJ97 | Broader | E. faecium, E. faecalis, L. lactis, S. aureus, Lactococcus garvieae, Listeria monocytogenes. |
| This compound K1 | Narrower | Mostly E. faecium and E. hirae, some lactococcal strains; potent against E. faecium. |
Microbial Resistance Mechanisms to Enterocins
Producer Self-Immunity Mechanisms
Bacteriocin-producing bacteria must possess mechanisms to protect themselves from the inhibitory effects of their own antimicrobial peptides. This self-protection is crucial for their survival and is typically encoded within the same gene clusters responsible for bacteriocin (B1578144) production. nih.govmdpi.com
Immunity Proteins
A key component of producer self-immunity involves specific immunity proteins. These proteins are typically encoded by genes located within the bacteriocin gene cluster. nih.govmdpi.com For Class IIa bacteriocins, which include several enterocins, immunity proteins are often cytoplasmic and are thought to bind to the cytoplasmic side of the target receptor in the producer cell membrane, preventing the bacteriocin from interacting with it and forming pores. asm.org In the case of enterocin (B1671362) AS-48, the as-48 gene cluster includes as-48C, which appears to encode an accessory immunity protein, and as-48D1, which encodes an immunity determinant protein. nih.govcsic.es Studies on this compound CRL35 have shown that its immunity protein can protect the producing cell even in the absence of the bacteriocin receptor, suggesting a mechanism that might block the process leading to membrane permeabilization. nih.govcore.ac.ukresearchgate.net
Role of ABC Transporters in Self-Protection
ATP-binding cassette (ABC) transporters play a significant role in the self-immunity of this compound-producing strains. These transporters are often encoded within the bacteriocin gene clusters and can contribute to immunity through various mechanisms, including the active export of the bacteriocin from the producer cell, thereby keeping intracellular or membrane-associated bacteriocin concentrations below a toxic threshold. nih.govasm.orgfrontiersin.org
For example, the AS-48 this compound gene cluster contains two ABC transporters: As-48C1D (Transporter-1), primarily involved in this compound secretion, and As-48EFGH (Transporter-2), which provides additional self-protection against exogenously administered AS-48. nih.govcsic.esasm.org This Transporter-2 is thought to function by removing the this compound from the producer cell membrane, preventing pore formation. nih.govasm.org Research has demonstrated that this ABC transporter can also mediate cross-resistance to other enterocins, even those belonging to different bacteriocin classes. nih.govresearchgate.netresearchgate.net Similarly, the leaderless two-peptide bacteriocin this compound DD14 (EntDD14) involves an ABC transporter (ddHIJ) in its active export, although its role in primary self-immunity appears limited compared to other mechanisms. frontiersin.org
Acquired Resistance in Target Bacteria
Bacteria that are targets of enterocins can develop acquired resistance through several mechanisms. These mechanisms often involve changes to the cell envelope or modifications of the bacteriocin's target.
Efflux Pump Overexpression
Efflux pumps are bacterial membrane proteins that actively transport various compounds, including antibiotics and antimicrobial peptides like enterocins, out of the cell. mdpi.comnih.gov Overexpression of these pumps can reduce the intracellular concentration of the antimicrobial agent, thereby conferring resistance. mdpi.comnih.gov While efflux pumps are a common mechanism of resistance to conventional antibiotics, their specific role in acquired resistance to enterocins in target bacteria is an area of ongoing research. However, the principle of efflux-mediated reduction of intracellular bacteriocin concentration as a resistance mechanism is plausible, given the broad substrate range of some efflux systems. nih.gov
Modifications of Cell Membrane Permeability
Enterocins often exert their antimicrobial activity by disrupting the cell membrane of target bacteria, leading to pore formation and leakage of intracellular contents. researchgate.netacs.org Bacteria can acquire resistance by modifying their cell membrane composition or structure, making it less permeable to enterocins or hindering their ability to form functional pores. nih.govmdpi.commdpi.com This can involve changes in the lipid composition, modifications of teichoic acids, or alterations in membrane fluidity. nih.gov For instance, modifications that lower the cell surface negative charge, such as lysination of phospholipids (B1166683) and D-alanylation of teichoic acids, can confer resistance to cationic peptide antimicrobials. nih.gov
Target Modification or Bypass
Some enterocins interact with specific receptors on the surface of target bacteria, such as components of the mannose phosphotransferase system (Man-PTS) for certain Class IIa enterocins. asm.orgasm.orgnih.gov Acquired resistance can arise through modifications of these target receptors, reducing or eliminating the binding affinity of the this compound. reactgroup.orgcrstoday.com Mutations in genes encoding the receptor protein can lead to structural changes that prevent effective interaction with the bacteriocin. asm.orgcrstoday.com
For example, resistance to Class IIa bacteriocins like this compound A and this compound P in Enterococcus faecium has been linked to the disruption of a specific Man-PTS. asm.org Another mechanism of resistance involves the LiaFSR-LiaX system, which mediates resistance to certain enterocins and peptide antibiotics in Enterococcus faecium through cell envelope remodeling. asm.org In some cases, bacteria may also develop mechanisms to bypass the inhibited pathway or target, although this is a less common mechanism for peptide antibiotics compared to those targeting metabolic processes. reactgroup.orgcrstoday.com Resistance to the leaderless bacteriocins this compound K1 and this compound EJ97 in Enterococcus has been associated with mutations in rseP, a gene encoding a stress response membrane-bound protease, suggesting RseP may serve as a receptor. frontiersin.org
Here is a table summarizing some of the mechanisms discussed:
| Resistance Mechanism | Description | Relevance to Enterocins |
| Producer Self-Immunity | ||
| Immunity Proteins | Specific proteins encoded by producer that neutralize or counteract bacteriocin activity. | Bind to receptors or interfere with membrane insertion/pore formation. Examples include proteins in AS-48 and CRL35 systems. nih.govasm.orgcsic.esnih.govcore.ac.uk |
| ABC Transporters (Self-Protection) | Active export of bacteriocin from producer cell. | Maintain low intracellular/membrane concentration of bacteriocin. Examples include As-48EFGH and ddHIJ. nih.govasm.orgfrontiersin.org |
| Acquired Resistance (Target) | ||
| Efflux Pump Overexpression | Increased production of pumps that expel antimicrobials from the cell. | Potential mechanism to reduce intracellular this compound concentration. mdpi.comnih.gov |
| Modifications of Cell Membrane Permeability | Alterations to membrane composition or structure reducing this compound entry or pore formation. | Changes in lipid composition or teichoic acids can reduce susceptibility to membrane-targeting enterocins. acs.orgnih.govmdpi.commdpi.com |
| Target Modification or Bypass | Alterations in the specific bacterial target that the this compound interacts with, or bypassing the inhibited pathway. | Mutations in receptor proteins like Man-PTS or RseP can reduce this compound binding or activity. asm.orgnih.govreactgroup.orgcrstoday.comfrontiersin.org |
Cross-Resistance Dynamics
Cross-resistance refers to the phenomenon where resistance to one antimicrobial agent confers resistance to another. In the context of enterocins, cross-resistance can occur between different types of enterocins or between enterocins and other antimicrobial peptides or antibiotics.
Studies have shown that cross-resistance between different enterocins can be mediated by shared immunity mechanisms, particularly ABC transporters. researchgate.netmdpi.comresearchgate.net For instance, a shared ABC transporter system has been demonstrated to be responsible for cross-resistance between enterocins MR10A/B (a leaderless this compound) and AS-48 (a circular this compound), despite belonging to different bacteriocin classes. researchgate.netmdpi.comresearchgate.net This suggests that a single transporter can recognize and expel different this compound peptides based on shared structural characteristics, such as a saposin-like fold or α-helical bundle. mdpi.com
However, the extent to which a particular ABC transporter can be shared across multiple bacteriocinogenic bacterial populations is still being investigated. researchgate.netresearchgate.net While immunity genes frequently involve ABC transporters to provide self-protection, they rarely protect against unrelated bacteriocins. researchgate.netresearchgate.net The Mr10E component of the MR10A/B-ABC transporter appears to be more conserved within its associated this compound, while the Mr10FGH components are more conserved within the carrying species, suggesting varying degrees of specificity within the transporter system. researchgate.net
Cross-resistance has also been observed between enterocins and other antimicrobial peptides or antibiotics. For example, activation of the LiaFSR-mediated stress response in Enterococcus faecium has been shown to confer cross-resistance to aureocin A53- and this compound L50-like bacteriocins, as well as antibiotics targeting the cell envelope (daptomycin, ramoplanin, gramicidin) and ribosomes (kanamycin and gentamicin). asm.org This suggests that bacterial stress response systems can play a role in mediating resistance to multiple antimicrobial agents with different primary targets.
Research indicates that while cross-resistance has been observed between closely related bacteriocins, less is known about cross-resistance between different classes of bacteriocins. mdpi.com The findings regarding the shared ABC transporter between enterocins MR10A/B and AS-48 highlight the potential for cross-resistance even between distinct bacteriocin classes. mdpi.com
Data on cross-resistance dynamics can be complex and depend on the specific enterocins, bacterial strains, and resistance mechanisms involved. The following table summarizes some observed cross-resistance relationships:
| Enterocins/Antimicrobials Involved | Mediating Mechanism | Bacterial Species | Reference |
| This compound MR10A/B and this compound AS-48 | Shared ABC Transporter (Transporter-2) | Enterococcus faecalis | researchgate.netmdpi.comresearchgate.net |
| Aureocin A53- and this compound L50-like bacteriocins, Daptomycin, Ramoplanin, Gramicidin, Kanamycin (B1662678), Gentamicin | LiaFSR-mediated stress response | Enterococcus faecium | asm.org |
| This compound 1071 and Lactococcin G | This compound 1071 immunity gene | Lactococcus sp. | mdpi.com |
This table illustrates that cross-resistance can be mediated by specific immunity genes, such as those encoding ABC transporters, or by broader stress response systems.
Evolution of this compound Resistance
The evolution of resistance to antimicrobial peptides, including enterocins, is a critical consideration for their long-term efficacy. While bacteriocins have often been considered to have a low risk of resistance development compared to traditional antibiotics due to their multiple low-affinity targets, in vitro and in vivo studies have reported the selection of antimicrobial peptide-resistant strains. mdpi.com
Bacteria can evolve resistance to enterocins through various mechanisms. One primary mechanism involves alterations in the target site. For class IIa bacteriocins, which often target components of the mannose phosphotransferase system (ManPTS), resistance can arise from mutations or disruption of the genes encoding these systems. asm.orgasm.org Studies in Enterococcus faecium have linked resistance to a cocktail of class IIa bacteriocins (this compound A, this compound P, and hiracin JM79) to the disruption of a specific ManPTS. asm.org This aligns with findings in E. faecalis and Listeria monocytogenes where ManPTS is implicated in resistance to class IIa bacteriocins. asm.org
Another mechanism of resistance involves the production of immunity proteins by the bacteriocin-producing bacteria. mdpi.comresearchgate.netasm.org These proteins can interact with the bacteriocin or its receptor to neutralize its effect, thereby providing self-protection. asm.org Immunity mechanisms can involve single small proteins, protein complexes, or the combined action of a cognate immunity protein and an ABC transporter. mdpi.com The presence of an immunity gene within the this compound gene cluster is essential for the producer strain to avoid self-inhibition. mdpi.comresearchgate.netasm.org
Efflux pumps, such as ABC transporters, can also contribute to resistance by expelling the this compound from the bacterial cell before it reaches its target. mdpi.com As discussed in the context of cross-resistance, these transporters can provide immunity to the producer strain and, in some cases, confer resistance to other enterocins or antimicrobial peptides. mdpi.com
The evolution of resistance can also involve broader cellular changes, such as cell envelope remodeling. asm.org Activation of stress response systems, like the LiaFSR system in E. faecium, can lead to increased expression of genes involved in cell wall synthesis and remodeling, contributing to resistance to enterocins and other cell envelope-targeting antimicrobials. asm.org
The frequency of resistance (FOR) to enterocins can vary depending on the specific this compound and bacterial strain. Studies evaluating the FOR of E. faecium clinical isolates to a cocktail of class IIa enterocins (this compound A, this compound P, and hiracin JM79) found frequencies on the order of 10-5 to 10-4. asm.org These frequencies are comparable to those observed in E. faecalis and L. monocytogenes for other class IIa bacteriocins but are higher than the FORs typically observed for traditional antibiotics considered to have low instances of resistance (less than 10-9 to 10-8). asm.org This suggests that while resistance to enterocins can evolve, the frequency may be higher than for some conventional antibiotics.
Experimental evolution studies have also provided insights into the dynamics of resistance development. In one experiment, bacteria sensitive to a bacteriocin evolved resistance in the presence of a producer strain. washu.edu However, the evolution of resistance was often associated with a fitness cost, resulting in slower growth of the resistant strains, particularly in nutrient-limited environments where the bacteriocin target was essential for survival. washu.edu This suggests that while resistance can emerge, it may come at a biological cost to the bacterium, potentially impacting its ability to compete in certain environments.
The evolutionary history of enterococci, characterized by their adaptation to diverse environments and their ability to acquire and transfer genetic material, contributes to their capacity to develop resistance to antimicrobial agents, including enterocins. nih.govunirioja.esnih.gov The co-evolution of enterocins and bacterial resistance mechanisms is an ongoing process that requires continued investigation to inform the development and application of enterocins as antimicrobial agents. researchgate.net
Structural Biology and Structure Activity Relationships of Enterocins
Primary Structure Analysis and Amino Acid Sequence Homologies
The primary structure, or the linear sequence of amino acids, is the foundational level of enterocin (B1671362) structure and dictates its higher-order folding and function. Enterocins are a heterogeneous group of peptides, and their primary structures can vary significantly in length and composition. asm.orgnih.gov For instance, this compound A is composed of 47 amino acid residues, while the circular this compound AS-48 contains a 70-amino-acid chain. asm.orgmdpi.com this compound P consists of 44 amino acids. asm.org Some enterocins, like this compound 1071, are two-peptide bacteriocins, with this compound 1071A and 1071B consisting of 39 and 34 amino acids, respectively. nih.govepistemonikos.org
Analysis of this compound amino acid sequences reveals significant homologies with other bacteriocins, which allows for their classification into different groups. A prominent group is the pediocin-like bacteriocins (class IIa), with which this compound A shares considerable homology. asm.orgnih.gov This homology is particularly evident in the N-terminal region, which often contains a conserved YGNGVXC motif. tandfonline.com For example, the sequence identity between this compound A and pediocin PA-1 is 54.6%. asm.org Similarly, enterocins 7A and 7B are highly identical to the this compound L50A/L50B pair, with 98% and 95% amino acid identity, respectively. acs.org The two peptides of this compound 1071, Ent1071A and Ent1071B, show 64% and 61% homology with the alpha and beta peptides of lactococcin G, respectively. nih.govepistemonikos.org
Many enterocins are synthesized as precursor peptides with an N-terminal leader sequence that is cleaved off during maturation. asm.orgnih.gov For example, the structural gene of this compound A reveals an 18-amino-acid N-terminal leader sequence. asm.orgnih.gov This leader sequence often belongs to the double-glycine type, a common feature among many small, non-lantibiotic bacteriocins. asm.orgnih.gov However, some enterocins, such as enterocins 7A and 7B, are "leaderless," meaning they are synthesized without this N-terminal extension. acs.orgrcsb.org
Table 1: Primary Structure Characteristics of Selected Enterocins
| This compound | Number of Amino Acids | Molecular Weight (Da) | Key Primary Structure Features | Reference |
|---|---|---|---|---|
| This compound A | 47 | 4,829 | Contains four cysteine residues forming intramolecular disulfide bridges; pediocin-like. | asm.orgnih.gov |
| This compound P | 44 | 4,493 | Synthesized as a prepeptide with a 27-amino-acid leader sequence. | asm.org |
| This compound 7A | Not specified | 5201 | Leaderless bacteriocin (B1578144) with a formylated N-terminal methionine. | bac-lac.gc.ca |
| This compound 7B | 43 | 5182 | Leaderless bacteriocin with a formylated N-terminal methionine. | acs.orgbac-lac.gc.ca |
| This compound AS-48 | 70 | Not specified | Circular peptide with a head-to-tail peptide bond. | mdpi.com |
| This compound 1071A | 39 | 4,285 | Part of a two-peptide bacteriocin system. | nih.govepistemonikos.org |
| This compound 1071B | 34 | 3,899 | Part of a two-peptide bacteriocin system. | nih.govepistemonikos.org |
Secondary Structure Characterization (e.g., Alpha-Helical Content)
The secondary structure of enterocins, particularly their alpha-helical content, is a crucial determinant of their interaction with bacterial membranes. Circular dichroism (CD) spectroscopy is a primary technique used to investigate these structures. Many enterocins are unstructured in aqueous solutions but adopt a more ordered, alpha-helical conformation in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS). asm.org
For instance, this compound K1 is unstructured in water but achieves up to 55% alpha-helical content in 50% TFE. Similarly, mesthis compound 52B and leucocin B-TA33a exhibit low alpha-helical content in aqueous solution, but this increases to 39% and 43%, respectively, in the presence of 50% TFE. asm.org The presence of SDS micelles also induces a significant transition to an alpha-helical conformation for these peptides. asm.org
In contrast, some enterocins are inherently structured even in aqueous solutions. acs.org Enterocins 7A and 7B are highly structured in aqueous conditions and are predominantly alpha-helical. rcsb.org CD data for enterocins 7A and 7B suggest an alpha-helical content of 20-25% in aqueous solution, which does not significantly increase with the addition of TFE. bac-lac.gc.ca The circular this compound AS-48 also possesses a well-defined secondary structure, consisting of a globular arrangement of five alpha-helices. mdpi.com This high degree of secondary structure is a key feature of its stability and function.
The alpha-helices in many enterocins are amphiphilic, meaning they have distinct hydrophobic and hydrophilic faces. This amphiphilicity is critical for their interaction with and disruption of the lipid bilayer of target cell membranes.
Tertiary Structure Elucidation (e.g., NMR, X-ray Crystallography, Computational Modeling)
The structure of this compound AS-48, a circular bacteriocin, has also been elucidated and consists of a globular arrangement of five α-helices. mdpi.comresearchgate.net This compact structure is stabilized by the head-to-tail cyclization of the peptide chain. mdpi.com Computational modeling and techniques like I-TASSER protein structure prediction are also employed to predict the 3D structures of enterocins and gain insights into their functional properties. nih.gov
In this compound 7B, the three alpha-helices are amphiphilic and bury a significant hydrophobic core. acs.org The stability of this hydrophobic core is crucial for the peptide's function. acs.org Studies involving mutations designed to disrupt this core have shown that a decreased stabilization of the hydrophobic core correlates with an increased efficiency of the peptide in permeating membranes and killing bacteria. acs.org This suggests that the unpacking of the helices on the membrane surface, which exposes the hydrophobic core, is a critical step in the mechanism of action. acs.orgresearchgate.net
Similarly, the globular structure of this compound AS-48 is characterized by five alpha-helices enclosing a compact hydrophobic core. mdpi.commdpi.com This structural arrangement contributes to the remarkable stability of this circular bacteriocin. mdpi.commdpi.com The presence of a hydrophobic core is a common feature in many bacteriocins with a saposin-like fold. researchgate.netnih.gov
For circular enterocins like AS-48, the head-to-tail cyclization of the polypeptide chain plays a profound role in its stability and function. mdpi.comresearchgate.net This circular topology confers exceptional stability against extremes of pH, heat, and denaturing agents. mdpi.commdpi.com The covalent linkage of the N- and C-termini significantly restricts the conformational freedom of the peptide, making it more resistant to proteolytic degradation. nih.gov
Hydrophobic Core Formation
Structure-Function Correlation Studies
The biological activity of enterocins is directly correlated with their structural features. Mutagenesis studies, where specific amino acid residues are altered, have been instrumental in unraveling these structure-function relationships. researchgate.net Such studies have helped to identify residues that are critical for antimicrobial activity, membrane interaction, and the maturation process of the bacteriocin. researchgate.net
A key finding from these studies is that the interaction of enterocins with target membranes is a multi-step process that often involves initial electrostatic attraction, followed by insertion into the lipid bilayer, leading to pore formation or membrane permeabilization. acs.org The structural characteristics of the this compound dictate the efficiency of each of these steps.
For example, in this compound 7B, the unpacking of its helical structure upon contact with the membrane is a crucial step that exposes the hydrophobic core and drives its insertion into the lipid bilayer. acs.org For circular enterocins like AS-48, the specific arrangement of charged and hydrophobic residues on its surface facilitates its interaction with and disruption of the bacterial membrane. mdpi.com
Two fundamental physicochemical properties that are critical for the function of most enterocins are cationicity and amphiphilicity. nih.govmdpi.comnih.gov
Cationicity , the net positive charge of the peptide at physiological pH, is due to the presence of basic amino acid residues such as lysine (B10760008) and arginine. mdpi.comacs.org This positive charge facilitates the initial electrostatic attraction of the this compound to the negatively charged components of bacterial cell membranes, such as phospholipids (B1166683) and teichoic acids in Gram-positive bacteria. nih.govmdpi.com this compound AS-48, for instance, has a highly asymmetrical distribution of its ten basic amino acid residues, creating a region of high positive electrostatic potential that is crucial for its initial interaction with the membrane. mdpi.com
Amphiphilicity , or amphipathicity, refers to the spatial separation of hydrophobic and hydrophilic residues within the peptide's structure, often in the form of an alpha-helix with a hydrophobic face and a hydrophilic face. nih.govmdpi.com This structural arrangement is essential for the this compound to interact with both the aqueous environment and the lipid core of the bacterial membrane. mdpi.com Once attracted to the membrane surface via electrostatic interactions, the hydrophobic portion of the amphiphilic structure can insert into the nonpolar interior of the lipid bilayer, leading to membrane disruption, permeabilization, and ultimately, cell death. nih.govmdpi.com The combination of cationicity and amphiphilicity is a hallmark of many antimicrobial peptides, including the enterocins, and is central to their mechanism of action. nih.gov
Impact of Specific Amino Acid Residues and Motifs (e.g., YGNGV motif)
The antimicrobial efficacy of enterocins, particularly those belonging to the class IIa group, is profoundly influenced by specific amino acid residues and conserved sequence motifs. frontiersin.orgoup.com Among the most critical of these is the N-terminal consensus motif YGNGV, often referred to as the "pediocin box". oup.comasm.org This motif, along with an associated disulfide bond, is a hallmark of pediocin-like bacteriocins and is considered essential for their activity. frontiersin.orgasm.org The N-terminal region housing the YGNGV motif typically adopts a three-stranded antiparallel β-sheet structure, which is vital for the peptide's function, likely playing a role in the recognition of a specific receptor on the membrane of target bacteria. oup.comnih.gov
| Attribute | Description | Research Finding | Source |
| Conserved Motif | YGNGV (Pediocin Box) | A defining feature of class IIa enterocins, located in the N-terminal domain and essential for antimicrobial activity. frontiersin.orgasm.org | frontiersin.org, asm.org |
| Structural Role | N-terminal Domain | Forms a β-sheet structure involved in target recognition. nih.gov | nih.gov |
| Specific Mutation | V9I in this compound P | A substitution within the YGNGV motif. researchgate.net | researchgate.net |
| Effect of V9I Mutation | Structural Stability | Increased the stability of the this compound P peptide. researchgate.net | researchgate.net |
| Effect of V9I Mutation | Flexibility | Slightly reduced the flexibility of the peptide, potentially altering target interaction. researchgate.net | researchgate.net |
Tertiary Plasticity and Membrane Interaction Efficiency
The ability of enterocins to effectively kill bacteria is critically dependent on the efficiency of their interaction with and subsequent disruption of the microbial cell membrane. nih.govacs.org This interaction is not a simple binding event but a dynamic, multi-step process governed by the peptide's tertiary structural plasticity. nih.govresearchgate.net For many enterocins, this process can be described in three main stages: an initial binding event with the membrane surface, the "unpacking" of the peptide's helices on the membrane, and finally, the permeation or insertion into the lipid bilayer, leading to cell death. nih.govresearchgate.netacs.org
The driving force behind the helical unpacking and membrane insertion is the disruption of the this compound's compact hydrophobic core upon contact with the lipid environment. nih.govacs.org Studies on this compound 7B, a leaderless antimicrobial peptide, have provided significant insight into this mechanism. nih.gov this compound 7B in solution exists as a structured peptide with amphipathic helices that surround and bury a hydrophobic core. acs.org To investigate the role of tertiary plasticity, a series of single-site arginine mutants were designed to systematically destabilize this hydrophobic core to varying degrees. nih.govnih.gov
Experimental measurements of structure, stability, and function demonstrated a clear correlation: decreased stability of the hydrophobic core led to an increased efficiency in both permeating membranes and killing bacteria. nih.govacs.org This suggests that a more flexible or "plastic" tertiary structure facilitates the necessary conformational changes—specifically, the unpacking of the helices—required to expose the hydrophobic core and drive its insertion into the target membrane. acs.org Computational molecular dynamics simulations have further supported these experimental findings, showing that the energetic landscape of the peptide's mechanical unfolding correlates well with its observed antimicrobial efficacy. nih.gov
| Factor | Role in Membrane Interaction | Experimental Evidence (this compound 7B) | Source |
| Interaction Model | Three-part process | Initial binding, helical unpacking, and membrane permeation. researchgate.net | researchgate.net |
| Driving Force | Hydrophobic Core Disruption | Contact with the membrane drives the unpacking of helices. nih.gov | nih.gov |
| Tertiary Plasticity | Facilitates Conformational Change | Increased structural flexibility enhances the efficiency of membrane insertion. nih.gov | nih.gov |
| Mutagenesis Result | Destabilized Hydrophobic Core | Single-site arginine mutants with less stable cores showed increased membrane permeation and bactericidal activity. nih.govacs.org | nih.gov, acs.org |
Mutagenesis Studies for Functional Insight
Mutagenesis studies have been an indispensable tool for elucidating the complex structure-function relationships and biosynthetic pathways of enterocins. nih.govresearchgate.net By systematically altering the amino acid sequence of precursor peptides or the genetic makeup of the producing strain, researchers have gained critical insights into peptide maturation, circularization, and the basis of antimicrobial activity. nih.govcsic.es
Extensive mutagenesis has been particularly revealing for circular enterocins. In studies of this compound AS-48, site-directed mutagenesis of residues at the proposed processing and circularization sites had profound effects. nih.gov A single mutation of the N-terminal residue of the proprotein from histidine to isoleucine (His-1-Ile) completely abolished the production of the active bacteriocin. nih.gov Other mutations at the ligation points (Met1Ala and Trp70Ala) yielded detectable but altered forms of the peptide, underscoring the stringent sequence specificity required by the biosynthetic machinery for proper cleavage and head-to-tail circularization. nih.gov Similarly, for this compound NKR-5-3B, mutational analysis of the N-terminal residue (Leu1) of the mature peptide demonstrated that only substitutions with other hydrophobic, helix-promoting residues (Alanine, Isoleucine, Valine, or Phenylalanine) permitted the formation of the mature, circular bacteriocin, highlighting the importance of hydrophobicity at the ligation site. researchgate.netmicrobiologyresearch.org
The role of leader peptides has also been investigated through mutagenesis. For circular bacteriocins like Ent53B, truncating the leader peptide was found to disable bacteriocin production, suggesting the leader sequence is essential for biosynthesis, possibly acting as a recognition signal or as a chaperone to maintain the propeptide in a conformation suitable for processing. researchgate.net
| This compound Studied | Type of Study | Mutation/Modification | Key Finding | Source |
| This compound AS-48 | Site-directed mutagenesis | His-1-Ile substitution at the N-terminus of the proprotein. | Completely abolished the production of active, circular bacteriocin. nih.gov | nih.gov |
| This compound NKR-5-3B | Site-directed mutagenesis | Substitution of Leu1 at the ligation site. | Only hydrophobic, helix-promoting residues yielded mature bacteriocin. microbiologyresearch.org | microbiologyresearch.org |
| Ent53B | Leader peptide truncation | Deletions within the leader peptide. | Disabled bacteriocin production, indicating the leader's essential role. researchgate.net | researchgate.net |
| This compound A | Saturation mutagenesis | Mutations at sites A24 and T27. | Identified mutants with enhanced potency against VRE. nih.gov | nih.gov |
| This compound A / Pediocin PA-1 | Chimeric peptide construction | N-terminus of EntA fused to C-terminus of PA-1. | The resulting hybrid bacteriocin was more active than the parent peptides. nih.gov | nih.gov |
| This compound F4-9 | Genetic/Biochemical Analysis | Glycosylated bacteriocin. | O-linked N-acetylglucosamine moieties are essential for its activity. asm.org | asm.org |
Advanced Research Methodologies in Enterocin Studies
Strain Isolation and Phenotypic Screening Techniques
The initial step in enterocin (B1671362) research is the isolation of producer strains from various ecological niches. Enterococci are ubiquitous, and potential producer strains have been successfully isolated from sources such as traditional fermented foods like Algerian dried figs marinated in olive oil, Spanish-style green olives, and Chinese low-salt fermented fish. mdpi.comnih.gov Other common sources include dairy products, grass silage, and the gastrointestinal tracts of humans and animals. tandfonline.commdpi.comresearchgate.net
Isolates are typically grown on selective media like m-Enterococcus agar (B569324) or MRS agar. mdpi.comnih.gov Once purified, colonies are subjected to phenotypic characterization, which includes Gram staining, catalase tests, and assessing tolerance to conditions like 6.5% NaCl and bile-esculin hydrolysis to confirm their identity as enterococci. mdpi.com
Screening for this compound production is primarily based on detecting antimicrobial activity against a range of indicator microorganisms. Common phenotypic screening methods include:
Agar Well Diffusion Method: Wells are cut into an agar plate seeded with a sensitive indicator strain (e.g., Listeria monocytogenes, Micrococcus luteus, or a sensitive Enterococcus species). nih.govnih.gov The cell-free supernatant from a culture of the potential producer strain is placed in the wells. nih.gov After incubation, a clear zone of inhibition around a well indicates the production of an antimicrobial substance. nih.gov
Agar Block Method: A potential producer strain is grown directly on an agar surface. nih.gov An agar block containing the growth is then excised and placed onto a new plate seeded with an indicator organism. nih.gov Inhibition of the indicator strain's growth around the block suggests bacteriocin (B1578144) production. nih.gov
Spot-on-Lawn Method: A small amount of the producer strain is spotted onto an agar plate and incubated. The cells are then killed, often using chloroform (B151607) vapor, and the plate is overlaid with soft agar containing an indicator strain. asm.orgkoreascience.kr A zone of no growth in the overlay indicates antimicrobial activity.
| Indicator Strain | Significance | Source |
|---|---|---|
| Listeria monocytogenes | Major foodborne pathogen, often targeted by enterocins. | nih.govtandfonline.comnih.gov |
| Micrococcus luteus | Commonly used sensitive Gram-positive indicator. | mdpi.comresearchgate.net |
| Enterococcus faecium / faecalis | Used to detect activity against closely related species. | tandfonline.comnih.gov |
| Bacillus subtilis | Gram-positive indicator for broad-spectrum activity. | tandfonline.com |
| Staphylococcus aureus | Clinically relevant pathogen. | mdpi.com |
| Clostridium species | Pathogenic and food spoilage bacteria. | nih.gov |
Purification and Characterization Techniques
Once an active strain is identified, the this compound must be purified from the culture supernatant to study its properties. This is a multi-step process that moves from crude extracts to highly purified peptides. researchgate.net Purification strategies often combine several chromatographic methods based on the peptide's physicochemical properties like size, charge, and hydrophobicity.
The first step in concentrating the this compound from the large volume of culture supernatant is typically crude extraction. mdpi.com
Ammonium (B1175870) Sulfate (B86663) Precipitation: This is a widely used "salting out" technique where solid ammonium sulfate is added to the cell-free supernatant to a specific saturation level (e.g., 40-90%). researchgate.netpreprints.org The high salt concentration reduces the solubility of proteins, including the this compound, causing them to precipitate. The precipitate is then collected by centrifugation, redissolved in a buffer, and often desalted through dialysis. researchgate.net However, this method can be less effective for low-molecular-weight bacteriocins, which may not precipitate well even at high salt concentrations. researchgate.net
Organic Solvent Extraction: This method leverages the amphiphilic nature of many enterocins. researchgate.net Organic solvents such as ethyl acetate (B1210297), n-butanol, or a chloroform-methanol mixture are mixed with the culture supernatant. preprints.orgresearchgate.netnih.gov The this compound partitions into the organic phase or at the aqueous-solvent interface, allowing for its separation and concentration. researchgate.netnih.gov Studies have shown that for some bacteriocins, extraction with solvents like ethyl acetate can yield higher activity than ammonium sulfate precipitation. nih.gov
Following crude extraction, chromatographic techniques are employed to separate the this compound from other contaminating proteins. mdpi.com
Gel-Filtration Chromatography: Also known as size-exclusion chromatography, this method separates molecules based on their size. cytivalifesciences.com.cn The crude or partially purified extract is passed through a column containing a porous gel matrix. cytivalifesciences.com.cn Larger molecules are excluded from the pores and elute first, while smaller molecules like enterocins enter the pores, extending their path and causing them to elute later. This technique is useful for separating enterocins from high-molecular-weight proteins. researchgate.netcytivalifesciences.com.cn
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. cytivalifesciences.com.cn Since most enterocins are cationic (positively charged) at a neutral or slightly acidic pH, cation-exchange chromatography is commonly used. researchgate.netnih.govnih.gov The sample is loaded onto a negatively charged column matrix (e.g., SP Sepharose). nih.govnih.gov The positively charged this compound binds to the column, while neutral or negatively charged proteins pass through. The bound this compound is then eluted by applying a gradient of increasing salt concentration or by changing the pH. nih.govcytivalifesciences.com.cn
Hydrophobic-Interaction Chromatography (HIC): HIC separates proteins based on their hydrophobicity. news-medical.net This method is an ideal step after IEX or ammonium sulfate precipitation, as samples are already in a high-salt buffer. news-medical.nethuji.ac.il The high salt concentration enhances the hydrophobic interactions between the this compound and the hydrophobic ligands on the chromatography column, causing the this compound to bind. news-medical.net Elution is achieved by applying a decreasing salt gradient. news-medical.net
The final stages of purification aim to achieve homogeneity, yielding a single peptide.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most powerful and commonly used technique for the final purification of enterocins. researchgate.netnih.gov The separation is based on hydrophobicity, but it uses a non-polar stationary phase (e.g., C8 or C18 silica) and a polar mobile phase. tandfonline.comresearchgate.net The partially purified this compound is loaded onto the column and eluted with an increasing gradient of an organic solvent like acetonitrile, typically containing trifluoroacetic acid (TFA). tandfonline.comasm.orgresearchgate.net The this compound is eluted as a sharp, single peak, indicating high purity. asm.org
Electrophoresis: To verify purity and estimate molecular weight, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used. nih.gov For more accurate resolution of small peptides like enterocins, Tricine-SDS-PAGE is often preferred. tandfonline.com After electrophoresis, the gel can be stained (e.g., with Coomassie Brilliant Blue or silver stain) to visualize a single protein band. tandfonline.comresearchgate.net An activity assay can also be performed by overlaying the gel with an indicator strain to confirm that the visualized band corresponds to the antimicrobial activity. tandfonline.com
| Purification Step | Total Activity (AU) | Total Protein (mg) | Specific Activity (AU/mg) | Purification (Fold) | Yield (%) |
|---|---|---|---|---|---|
| Culture Supernatant | 1,280,000 | 4000 | 320 | 1.0 | 100 |
| Ammonium Sulfate (90%) | 1,024,000 | 800 | 1,280 | 4.0 | 80 |
| Cation-Exchange (CM-Sephadex) | 640,000 | 20 | 32,000 | 100 | 50 |
| Gel-Filtration (Sephadex G-50) | 320,000 | 1.6 | 200,000 | 625 | 25 |
Data adapted from the purification of this compound LR/6 from Enterococcus faecium LR/6. researchgate.net This table illustrates how each successive step increases the specific activity and purity of the this compound while the overall yield decreases.
Once purified, mass spectrometry is essential for precise characterization.
Molecular Weight Determination: Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the exact molecular weight of the mature peptide. tandfonline.comnih.gov This is a critical step in identifying whether the this compound is novel. For example, this compound Gr17 was determined to have a molecular weight of 4,531.01 Da, and this compound RM6 was found to be 7145.0823 Da. nih.gov
Sequence Determination: The primary structure (amino acid sequence) of the this compound can be determined using a combination of methods. N-terminal sequencing via automated Edman degradation can identify the initial amino acid residues. tandfonline.comasm.org For the full sequence, tandem mass spectrometry (MS/MS) is employed. nih.gov In MS/MS, the purified peptide is fragmented, and the resulting fragment ions are analyzed to deduce the complete amino acid sequence. nih.gov This data, combined with genetic information, confirms the this compound's identity and classification. nih.gov
High-Purity Extraction (e.g., Reversed-Phase HPLC, Electrophoresis)
Genetic and Molecular Biology Approaches
Molecular biology techniques are fundamental to modern this compound research, allowing for rapid screening of producer strains and detailed analysis of the biosynthetic machinery.
Strain Identification: Precise identification of the producer strain is achieved by sequencing the 16S rRNA gene. mdpi.comnih.gov This sequence is then compared to databases to confirm the species, such as Enterococcus faecium or Enterococcus faecalis. mdpi.com
Screening for this compound Genes: Polymerase Chain Reaction (PCR) is a powerful tool for rapidly screening isolates for the presence of known this compound structural genes. koreascience.kr Specific primers are designed to amplify genes such as entA, entB, entP, and entL50A/B. mdpi.comkoreascience.krmdpi.com This genotypic screening can quickly identify strains with the potential to produce specific enterocins, complementing phenotypic assays. koreascience.kr
Genotyping: To assess the genetic diversity among different isolates, repetitive sequence-based PCR (REP-PCR) techniques, such as BOX-PCR, ERIC-PCR, and GTG-PCR, are used. mdpi.com These methods generate unique DNA fingerprinting patterns for each strain, helping to differentiate them and eliminate duplicates. mdpi.com
Gene Cluster Identification and Analysis: Once a novel this compound is discovered, molecular cloning and DNA sequencing are used to identify the entire gene cluster responsible for its production. This cluster typically includes not only the structural gene encoding the this compound precursor but also genes for post-translational modification, transport (secretion), and immunity proteins that protect the producer cell from its own bacteriocin. asm.org Functional analysis of these genes, often through heterologous expression in other bacteria like Lactococcus lactis, helps to elucidate the complete biosynthesis pathway. asm.org
PCR-Based Gene Detection and Amplification
Polymerase Chain Reaction (PCR) is a fundamental technique for the rapid detection and amplification of this compound-encoding genes. mdpi.com Researchers utilize specific primers designed to target known this compound structural genes, allowing for the screening of numerous bacterial isolates for their potential to produce these antimicrobial peptides. mdpi.com
Commonly targeted genes include those for this compound A (entA), this compound B (entB), and this compound P (entP), which are frequently found in Enterococcus strains isolated from various environments. tubitak.gov.tr Other this compound genes that are often screened for include entL50A/B, bac31, entAS48, ent1071A/B, and entQ. tubitak.gov.tr The process typically involves an initial denaturation step, followed by multiple cycles of denaturation, annealing of primers at a specific temperature, and elongation to amplify the target DNA sequence. mdpi.comtubitak.gov.tr The resulting PCR products are then visualized by agarose (B213101) gel electrophoresis. tubitak.gov.trresearchgate.net
Studies have shown that it is not uncommon for a single Enterococcus strain to harbor multiple this compound-encoding genes. tubitak.gov.trresearchgate.net For instance, some E. faecium strains have been found to carry the structural genes for both this compound A and B, with some also possessing the gene for this compound P. tubitak.gov.tr
| This compound Gene | Producing Strain Example | Source of Isolation | Reference |
|---|---|---|---|
| entA, entP | E. faecalis 58, Enterococcus sp. 226 | Dairy | |
| entB, entP | Enterococcus sp. 423 | Dairy | |
| entA, entB, entP | E. faecium EYT17, EYT31 | Fermented foods | tubitak.gov.tr |
| entA, entL50A, entL50B | E. faecium HFM7 | Dried figs in olive oil | mdpi.com |
| entA, 31, X, Q | E. faecium CM33 | Ewe colostrum |
Gene Sequencing and Genomic Analysis
Following PCR amplification, gene sequencing provides the precise nucleotide sequence of the this compound genes and their surrounding regions. This is critical for confirming the identity of the amplified gene, identifying novel this compound variants, and understanding the genetic organization of the this compound operons. asm.org Sequencing of the 16S rRNA gene is also commonly used for the accurate taxonomic identification of the this compound-producing strains themselves. mdpi.comtubitak.gov.tr
Genomic analysis of the regions flanking the structural genes reveals the presence of other genes involved in this compound biosynthesis, immunity, and regulation. asm.orgasm.orgasm.org For example, the this compound A operon has been shown to include genes for an immunity protein (entI), an induction factor (entF), a histidine kinase (entK), a response regulator (entR), and an ABC transporter system (entT and entD). asm.orgresearchgate.net Similarly, the genetic determinants for this compound EJ97 were located on an 11.3-kb DNA fragment of the pEJ97 plasmid, which includes the structural gene (ej97A) and other open reading frames potentially involved in transport and regulation. nih.gov
Whole-genome sequencing has become a powerful tool, allowing for a comprehensive analysis of all potential antimicrobial compound biosynthetic gene clusters within a single strain. mdpi.com This approach can identify not only known enterocins but also novel bacteriocins and other bioactive molecules. mdpi.com
Southern Hybridization
Southern hybridization is a technique used to confirm the location of this compound genes, determining whether they are encoded on the chromosome or on plasmids. asm.org This method involves transferring restriction enzyme-digested DNA from an agarose gel to a membrane, which is then hybridized with a labeled DNA probe specific to the this compound gene of interest. nih.govasm.org
For instance, Southern hybridization has been used to confirm the chromosomal location of the this compound A gene in E. faecium MTCC 5153. In other cases, this technique has demonstrated the plasmid-borne nature of this compound genes. For example, the genes for enterocins 1071A and 1071B were found on a 50 kbp plasmid in E. faecalis BFE 1071. nih.gov Similarly, probes specific for entL50AB and entqA hybridized to plasmids pCIZ1 and pCIZ2, respectively, in E. faecium L50, while the entP probe hybridized to the chromosome. asm.org This technique was also instrumental in showing that the genes for this compound EJ97 production are located on the conjugative plasmid pEJ97. nih.gov
Cloning and Heterologous Expression Systems (e.g., E. coli, Pichia pastoris, Lactobacillus)
To overcome low yields from native producers and to facilitate further characterization, this compound genes are often cloned and expressed in heterologous hosts. mdpi.com Common expression systems include Escherichia coli, the yeast Pichia pastoris, and various species of Lactobacillus. mdpi.comresearchgate.net
The choice of expression system depends on the specific research goals. E. coli is often used for its ease of genetic manipulation and high protein expression levels. However, for food applications, Generally Recognized as Safe (GRAS) hosts like Lactobacillus are preferred. researchgate.net The heterologous production of this compound A has been successfully achieved in Lactobacillus sakei, Lactobacillus plantarum, and Lactobacillus casei. researchgate.net Similarly, hiracin JM79, a Sec-dependent bacteriocin, has been produced in Lactococcus lactis, L. sakei, E. faecium, E. faecalis, and Pichia pastoris. asm.org
These expression systems are invaluable for studying the function of individual genes within the this compound operon, confirming the activity of the expressed peptide, and producing sufficient quantities for structural and functional studies. asm.org
Antimicrobial Activity Assays
Determining the antimicrobial efficacy of enterocins is a critical step in their evaluation. Several standardized methods are employed to quantify their inhibitory activity against a range of target microorganisms.
Agar Well Diffusion Assay
The agar well diffusion assay is a widely used method for screening and qualitatively assessing the antimicrobial activity of enterocins. scielo.br The basic principle involves creating wells in an agar plate that has been seeded with a sensitive indicator microorganism. scielo.brijmm.ir A solution containing the this compound, often a cell-free supernatant from the producer strain, is then added to the wells. scielo.brijmm.ir
After an incubation period, the antimicrobial activity is visualized as a clear zone of inhibition around the well where the growth of the indicator strain has been prevented. nih.gov The diameter of this zone is proportional to the concentration and diffusibility of the this compound in the agar. tandfonline.com This method is useful for initial screening of bacteriocin-producing strains and for testing the spectrum of activity against various indicator organisms. mdpi.com To ensure the observed inhibition is due to the proteinaceous nature of the this compound, the supernatant is often treated with proteolytic enzymes; a loss of activity after treatment confirms it is a bacteriocin. mdpi.com
Microtitration Methods and Minimum Inhibitory Concentration (MIC) Determination
For a quantitative measure of antimicrobial potency, microtitration methods are used to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.
This assay is typically performed in 96-well microtiter plates. nih.gov Serial dilutions of the purified or partially purified this compound are prepared in a suitable growth medium in the wells of the plate. nih.govmbl.or.kr Each well is then inoculated with a standardized suspension of the indicator microorganism. After incubation, the growth in each well is assessed, often by measuring the optical density with a microplate reader. nih.gov The lowest this compound concentration that shows no visible growth is recorded as the MIC. nih.gov This method provides a more precise and reproducible measure of antimicrobial activity compared to the agar well diffusion assay and is essential for comparing the potency of different enterocins or their combinations. mdpi.comnih.gov
| This compound | Indicator Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound L50A | Clostridium perfringens | Low (specific value not stated) | nih.gov |
| This compound L50B | Clostridium perfringens | Low (specific value not stated) | nih.gov |
| This compound A | Clostridium perfringens | ~100 | mdpi.com |
| This compound P | Clostridium perfringens | ~100 | mdpi.com |
| This compound LD3 | Escherichia coli NCDC 135 | 112 | oup.com |
| This compound MSW5 | Foodborne pathogens | 0.36 mg/ml | bvsalud.org |
Time-Kill Assays
Time-kill assays are dynamic methods used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. In the context of this compound research, these assays provide valuable data on the rate and extent of bacterial killing, offering a more detailed picture than static measures like the Minimum Inhibitory Concentration (MIC).
Studies have employed time-kill kinetics to demonstrate the efficacy of enterocins against various pathogens. For instance, the kinetics of this compound DD28 and this compound DD93, both alone and in combination with antibiotics like erythromycin (B1671065) and kanamycin (B1662678), have been evaluated against Methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org In one study, the combination of this compound DD28 or DD93 with either erythromycin or kanamycin resulted in a significant reduction of 2–3 logs in the colony-forming units (CFU/ml) of an MRSA strain over a 3 to 24-hour incubation period. This reduction corresponds to a 99–99.9% killing of the initial bacterial population. The final concentrations used in these combination assays were 50 mg/l for the enterocins, 1 mg/l for erythromycin, and 4 mg/l for kanamycin. frontiersin.org Aliquots were taken at various time points (0, 3, 6, 9, and 24 hours) to determine viable counts. frontiersin.org
Similarly, time-kill assays have been used to evaluate this compound HDX-2 against Listeria monocytogenes. These experiments showed that this compound HDX-2 has a bactericidal mode of action that involves cell lysis. sci-hub.se The assay was conducted by diluting the bacterial culture to approximately 10^6 CFU/mL and adding this compound HDX-2 at concentrations of 1x, 2x, or 3x its MIC, followed by incubation at 37°C for 180 minutes. sci-hub.se
These assays are critical in understanding the pharmacodynamics of enterocins and are essential for the preclinical assessment of their potential as therapeutic agents. ftb.com.hr
Fractional Inhibitory Concentration Index (FICI) for Synergism Assessment
The Fractional Inhibitory Concentration Index (FICI) is a quantitative method used to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations. This is particularly relevant for enterocins, as they are often studied in combination with other bacteriocins or conventional antibiotics to enhance their efficacy and combat antimicrobial resistance. jabonline.in
The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI value of ≤ 0.5 typically indicates synergism. nih.gov
Several studies have utilized the FICI to demonstrate the synergistic potential of enterocins:
Enterocins DD28 and DD93 with Antibiotics: The combination of enterocins DD28 and DD93 with erythromycin and kanamycin against an MRSA strain yielded FICI values of 0.31, indicating a synergistic effect.
This compound LD3 and Plantaricin LD4: A study investigating the combination of this compound LD3 and plantaricin LD4 against Staphylococcus aureus and Salmonella enterica reported FICI values of 0.50 and 0.43, respectively, demonstrating synergy. nih.gov
This compound MSW5 with Antibiotics: The synergistic effect of this compound MSW5 with various antibiotics was tested against foodborne pathogens. Against S. aureus, the best synergism was with linezolid (B1675486) (FICI 0.25). jabonline.in Against Salmonella Typhimurium, tetracycline (B611298) showed the best synergy (FICI 0.249), and against L. monocytogenes, linezolid was again the most synergistic (FICI 0.125). jabonline.in
This compound A with Thyme Essential Oils: The combination of this compound A and thyme essential oils against Listeria monocytogenes resulted in a FICI of less than 0.5, signifying a synergistic interaction. nih.govresearchgate.net This led to a fivefold decrease in the MIC of this compound A and a threefold decrease for the essential oil. nih.govresearchgate.net
This compound with Vancomycin (B549263): Against vancomycin-resistant Enterococcus faecium (VRE), the combination of an this compound with vancomycin resulted in FICI values ranging from 0.3 to 0.4. sbmicrobiologia.org.br
The checkerboard assay is the standard method for determining FICI, where various concentrations of two antimicrobials are tested in a microtiter plate format. nih.gov
Microscopic and Spectroscopic Techniques for Mechanistic Studies
To understand how enterocins exert their antimicrobial effects at a cellular and molecular level, researchers employ a range of sophisticated microscopic and spectroscopic techniques. These methods provide visual and structural evidence of the interactions between enterocins and target bacterial cells.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful imaging technique that provides high-resolution images of a sample's surface topography. wikipedia.org In this compound research, SEM is used to visualize the morphological changes induced in bacteria upon treatment with these bacteriocins.
SEM analysis of Pseudomonas aeruginosa treated with this compound KAE01 revealed significant alterations in cell morphology. mdpi.comnih.gov While untreated control cells displayed a smooth surface and intact shape, the this compound-treated cells showed the appearance of holes, wrinkles, and evidence of plasmolysis, indicating direct damage to the cell wall. mdpi.com Similarly, SEM studies on Listeria monocytogenes treated with enterocins showed membrane damage, such as cell shrinkage and rupture. researchgate.net This damage is attributed to the ability of Class II enterocins to form pores in the cell membrane. researchgate.net
The general principle of SEM involves scanning a sample's surface with a focused beam of electrons. wikipedia.org The interaction of these electrons with the sample's atoms generates various signals, including secondary electrons, which are then used to create an image of the surface. wikipedia.orgmst.or.jp
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the visualization of a sample's internal structures. youtube.com In the study of enterocins, TEM is instrumental in observing the disruption of the cell membrane and the leakage of cytoplasmic contents.
TEM studies have shown that this compound LD3 causes significant damage to the cell envelope of both Gram-positive and Gram-negative bacteria. researchgate.net In Escherichia coli, treatment with this compound LD3 led to complete cell lysis, with a disrupted cell membrane and leakage of intracellular materials. researchgate.net When combined with plantaricin LD4, TEM revealed even greater disruption of the cell membrane in target bacteria compared to the individual effects of each bacteriocin. nih.gov
TEM has also been used to visualize the effects of this compound HDX-2 on Listeria monocytogenes, showing changes in both cell morphology and intracellular components. sci-hub.se Furthermore, TEM images of Clostridium perfringens treated with this compound DD14 showed leakage of cellular contents and, in some cases, the complete disappearance of the cell membrane. researchgate.net The technique works by transmitting a beam of electrons through an ultra-thin specimen, providing detailed information about the internal structure. youtube.com
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a widely used technique for studying the secondary structure of proteins and peptides like enterocins. jascoinc.comcreative-proteomics.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. jascoinc.com The resulting CD spectrum in the far-UV region (typically 190-250 nm) provides information about the proportions of α-helices, β-sheets, and random coil structures within the peptide. creative-proteomics.comfrontiersin.org
CD spectroscopy has revealed that the conformation of many enterocins is dependent on their environment. For example, this compound HF (EntHF) is largely unstructured in water, but adopts an α-helical conformation in the presence of trifluoroethanol (TFE), a solvent that mimics the hydrophobic environment of a cell membrane. nih.govacs.org Similarly, this compound K1 is unstructured in water but becomes structured in a TFE solution. frontiersin.org
In contrast, the immunity proteins associated with some enterocins, such as this compound A immunity protein (EntA-im), are well-structured and α-helical even in an aqueous environment. nih.gov CD studies also indicated that this compound HDX-2 has a high proportion of α-helical structures. sci-hub.se
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. For enterocins, NMR provides detailed atomic-level insights into their conformation, which is crucial for understanding their mechanism of action.
The solution structure of this compound HF (EntHF) was determined using NMR spectroscopy. nih.govacs.org The study revealed that EntHF has an N-terminal region with an antiparallel β-sheet structure (residues 1-17), a central α-helix (residues 19-30), and a more flexible C-terminal end. nih.govacs.orgresearchgate.net
NMR has also been used to determine the solution structures of other enterocins, including this compound 7A and 7B. nih.gov These leaderless bacteriocins were found to be highly structured in aqueous solutions, consisting mainly of α-helices. nih.gov The structure of the novel circular bacteriocin, this compound NKR-5-3B, was also elucidated by NMR, revealing four helical segments that enclose a compact hydrophobic core. acs.org This structural information is vital for understanding how these bacteriocins recognize and interact with their target cells. nih.govacs.org
Computational Approaches (e.g., AlphaFold2 modeling for protein structure prediction)
The study of enterocins has been significantly advanced by the integration of computational methodologies. These in silico approaches provide powerful tools for predicting protein structure, understanding function, and elucidating interaction mechanisms at a molecular level. nih.govplos.orgmdpi.com Such methods are often used in conjunction with experimental techniques to validate and expand upon laboratory findings. nih.gov
Computational biology offers a range of tools that have been applied to this compound research. These include bioinformatic platforms for analyzing the genetic organization of this compound gene clusters, predicting open reading frames (ORFs), and identifying putative functions of encoded proteins. For instance, the analysis of the this compound DD14 genetic region predicted ten ORFs organized into three potential operons. Molecular docking simulations have also been employed to investigate the interaction between enterocins and their target molecules, providing insights into their antibacterial potency. nih.govmdpi.com In the study of this compound KAE01, molecular docking supported its antibacterial potential against Pseudomonas aeruginosa by showing its interaction with the matrix protein qSA. nih.govmdpi.com
Furthermore, computational tools are used to characterize the physicochemical properties of enterocins. For example, the structural characterization of this compound EJ97 combined experimental techniques with various bioinformatic tools to understand its conformational properties in solution. nih.govoup.com Interestingly, for this compound EJ97, different algorithms yielded puzzling and somewhat contradictory results regarding its structure, highlighting the importance of using experimental data to complement and validate computational predictions. nih.govoup.com
A significant leap in protein structure prediction has been the development of AlphaFold2, an artificial intelligence system by DeepMind. nih.gov AlphaFold2 can predict the three-dimensional structure of a protein from its amino acid sequence with high accuracy, often comparable to experimental methods. nih.govebi.ac.uk This has profound implications for studying proteins like enterocins, where experimental structure determination can be challenging.
A notable application of AlphaFold2 in this compound research is the study of this compound C, a two-peptide bacteriocin. biorxiv.org Researchers used AlphaFold2 modeling in combination with in vitro experiments to investigate the binding mode of this compound C to its target, the undecaprenyl phosphate (B84403) recycling protein BacA. biorxiv.org The computational model suggested that one peptide, EntC1, binds to the outward-open catalytic pocket of BacA. This initial binding is proposed to inhibit the enzyme's activity and facilitate the cooperative binding of the second peptide, EntC2, which in turn stabilizes the complex and leads to membrane permeabilization. biorxiv.org
The following table summarizes the application of various computational approaches in the study of different enterocins:
| This compound | Computational Approach | Key Findings | Reference |
|---|---|---|---|
| This compound KAE01 | Molecular modeling and docking | Supported antibacterial potency by showing interaction with the matrix protein qSA of P. aeruginosa. | nih.govmdpi.com |
| This compound DD14 | In silico genetic analysis | Predicted a cluster of 10 open reading frames (ORFs) potentially organized into three operons. | |
| This compound 7B | Adaptive steered molecular dynamics (ASMD) | Calculated free energy differences between wild-type and mutant forms, correlating with experimental observations of membrane interaction. | acs.orgnih.gov |
| This compound EJ97 | Various bioinformatic tools (FoldIndex, PONDR, RONN, IUPRED) | Provided conflicting predictions on the protein's ordered structure, emphasizing the need for experimental validation. | nih.govoup.com |
| This compound C | AlphaFold2 modeling | Modeled the binding of EntC1 and EntC2 to the BacA protein, suggesting a cooperative mechanism of action. | biorxiv.org |
Non Clinical and Biotechnological Research Applications of Enterocins
Food Biopreservation Research
The increasing consumer demand for natural and sustainable food preservation methods has driven research into the use of lactic acid bacteria (LAB) and their bacteriocins, including enterocins, as effective antimicrobial agents in food systems. nih.govmdpi.comnih.gov Enterocins demonstrate stability under diverse processing conditions, further enhancing their potential for natural preservation strategies. mdpi.com
Application as Natural Preservatives in Food Systems
Enterocins have been explored extensively for their application as natural preservatives in a variety of food products. researchgate.netnih.govnih.govencyclopedia.pubportlandpress.commdpi.com They are effective against Gram-positive bacteria, including important foodborne pathogens such as Listeria monocytogenes, Staphylococcus aureus, and Clostridium species. researchgate.netresearchgate.net Some enterocins, like enterocin (B1671362) AS-48, also show activity against certain Gram-negative bacteria, although typically at higher concentrations due to the protective outer membrane of these bacteria. mdpi.com
Research has demonstrated the efficacy of enterocins in preserving different food matrices. For instance, this compound AS-48 has been corroborated as a food biopreservative against foodborne pathogens and spoilage bacteria in meat, dairy products, and seafood. mdpi.com Studies have shown that this compound AS-48 can reduce or eliminate Listeria monocytogenes and Staphylococcus aureus in milk and cheese. mdpi.comfrontiersin.orgfrontiersin.org In meat products, this compound AS-48 has been shown to inhibit Listeria monocytogenes and spoilage bacteria like Lactobacillus sakei and Brochothrix thermosphacta. mdpi.commdpi.com The effectiveness of enterocins can be enhanced when used in combination with other preservation methods, such as heat treatments, high hydrostatic pressure, or the addition of chemical preservatives, essential oils, or phenolic compounds. mdpi.commdpi.com
This compound-producing Enterococcus faecium strains isolated from traditional foods have also shown promise as natural biopreservatives in clean-label food systems. mdpi.comnih.govresearchgate.net
Use as Starter Cultures
Certain this compound-producing Enterococcus strains are utilized as starter cultures in the production of fermented foods, particularly in meat products like fermented sausages. researchgate.netencyclopedia.pub When used as starter or protective cultures, these Enterococcus species can compete with and inhibit the growth of undesirable microorganisms, including pathogens like Listeria species, during the fermentation process. encyclopedia.pubencyclopedia.pub This dual role contributes to both the desired fermentation characteristics and the safety of the final product. encyclopedia.pub For example, E. faecium RZS C13 has been used as a starter culture in fermented meat products to improve food safety. researchgate.net
Impact on Food Spoilage Microorganisms
Enterocins exhibit antagonistic effects towards a range of food spoilage microorganisms. frontiersin.org Their ability to inhibit the growth of these bacteria helps to extend the shelf life of food products and maintain their quality. nih.govencyclopedia.pubfrontiersin.org Enterocins are active against various spoilage bacteria, including Bacillus spp., Clostridium spp., and certain lactic acid bacteria responsible for spoilage. researchgate.netmdpi.com For instance, this compound AS-48 has demonstrated activity against spoilage bacteria found in meat and dairy products. mdpi.commdpi.comfrontiersin.org
Research has also explored the impact of this compound production by Enterococcus strains on the microbial diversity in food ecosystems, such as cheese. Studies suggest that bacteriocin (B1578144) production can play a role in shaping the LAB communities during food ripening. researcher.life
Research in Animal Health and Agriculture
Bacteriocins, including enterocins, are being investigated as potential alternatives to conventional antimicrobials in animal production to improve animal health and productivity, particularly in the context of reducing antibiotic use. mdpi.compreprints.orgnih.gov
Prevention of Necrotic Enteritis in Poultry
Necrotic enteritis (NE), caused by Clostridium perfringens, is a significant issue in poultry farming, particularly since the reduction or ban of antibiotic growth promoters. nih.govnih.govfrontiersin.org Enterocins produced by Enterococcus species have shown promise in preventing or controlling NE in poultry. nih.govnih.govfrontiersin.orgunirioja.es
Studies have screened Enterococcus strains of poultry origin for their inhibitory activity against C. perfringens. nih.govunirioja.es Certain strains of Enterococcus faecium and Enterococcus faecalis have demonstrated activity against C. perfringensin vitro and in vivo. nih.govnih.gov For example, E. faecium strains producing enterocins A and B have been identified as promising candidates for protective cultures in poultry farming due to their activity against C. perfringens and absence of acquired antibiotic resistance genes and plasmids. nih.govfrontiersin.orgunirioja.es Research indicates that this compound-producing enterococci can reduce the counts of Clostridium spp. in the gut of poultry. researchgate.netresearchgate.net
Alternatives to Conventional Antimicrobials in Livestock
Enterocins are being explored as part of broader strategies to find alternatives to conventional antibiotics in livestock production. mdpi.compreprints.orgnih.govareeo.ac.irresearchgate.net The rise of antibiotic resistance has accelerated interest in antimicrobial peptides like enterocins as potential substitutes or supplements to antibiotics in farm animals. mdpi.compreprints.orgresearchgate.net
This compound-producing strains or purified enterocins can be administered to animals as feed additives or indirectly through bacteriocin-producing strains. mdpi.com Studies in various livestock, including piglets, rabbits, and horses, have investigated the effects of enterocins on gut microbiota and the control of specific pathogens. nih.govresearchgate.netmdpi.comagriculturejournals.cztandfonline.com For instance, Enterococcus faecium producing this compound has shown effectiveness against E. coli in piglets, leading to reduced diarrhea and enhanced growth. In rabbits, administration of this compound-producing E. faecium strains or specific enterocins like this compound A/P and this compound 7420 has shown potential in improving growth performance, gut health, and modulating intestinal microbiota by reducing the counts of pathogens like clostridia and coliforms. nih.govmdpi.comagriculturejournals.cztandfonline.com this compound M has also been shown to reduce Clostridium spp., coliforms, and campylobacters in horses. researchgate.net
This compound P has demonstrated strong antibacterial effects against animal pathogens such as Pseudomonas aeruginosa, Escherichia coli, and Streptococcus agalactiaein vitro, suggesting its potential as an alternative to classical antibiotics in the animal industry. areeo.ac.ir
Synergistic Research Combinations
Enterocins have been investigated for their ability to act synergistically with other antimicrobial agents, potentially enhancing their efficacy and broadening their spectrum of activity. These combinations can involve other enterocins, essential oils, biocides, and other antimicrobial peptides.
This compound-Enterocin Synergies
Studies have demonstrated synergistic interactions between different enterocins. For instance, this compound L50, a two-peptide leaderless bacteriocin composed of L50A and L50B, exhibits significant synergistic effects when these two peptides are combined, particularly against specific indicator strains. mdpi.comoup.com While both L50A and L50B possess individual antibacterial activity, their combined action is more potent. mdpi.comoup.com Similarly, combinations of synthetic enterocins A, B, P, SEK4, and L50 have shown synergy or partial synergy against Clostridium perfringens isolates. researchgate.netunirioja.esmdpi.com Specifically, combinations like EntA-L50A, EntA-L50B, EntP-L50A, and EntP-L50B have been found to be synergistic against C. perfringens. mdpi.comresearchgate.net The synergistic effects observed in this compound-enterocin combinations can be attributed to their different mechanisms of action, such as binding to different receptors on the target cell membrane. unirioja.es
This compound-Essential Oil Combinations
The combination of enterocins with essential oils (EOs) has been explored as a strategy to enhance antimicrobial effects. Research has shown that combining this compound A with thyme essential oils exhibits an enhanced bactericidal effect against Listeria monocytogenes. nih.govaphrc.org This combination resulted in a synergistic interaction, as indicated by a fractional inhibitory concentration index (FICI) below 0.5. nih.gov The minimum inhibitory concentration (MIC) of this compound A decreased fivefold, while the MIC of thyme EOs decreased threefold in combination. nih.gov Another study found that the combination of this compound Gr17 and cinnamaldehyde (B126680) essential oil displayed a strong synergistic inhibitory effect on foodborne pathogens, including bacteria and fungi. mdpi.com This synergistic effect suggests that lower concentrations of both enterocins and essential oils can be used, potentially reducing costs and minimizing impacts on food quality. mdpi.com Combinations of this compound with EOs have been shown to induce a synergistic effect against L. monocytogenes and E. coli. mdpi.com
This compound-Biocide Combinations
Enterocins have also been investigated for synergistic activity with biocides. This compound AS-48, a cyclic bacteriocin, has been shown to improve the inactivation of sessile L. monocytogenes cells when combined with a variety of biocides. ujaen.es A study evaluating this compound AS-48 in combination with several biocides against Staphylococcus aureus strains (both MRSA and MSSA) determined that combinations with triclosan, benzalkonium chloride, and polyhexamethylene guanidinium (B1211019) chloride (PHMG) were highly effective at a concentration of 50 μg/ml of AS-48. nih.gov The combination of this compound AS-48 and polymyxin (B74138) B has also shown enhanced growth inhibition against planktonic Salmonella enterica cells compared to polymyxin B alone. ujaen.es
This compound-Antimicrobial Peptide Combinations
Combining enterocins with other antimicrobial peptides (AMPs) can also lead to synergistic effects. While the provided search results primarily focused on this compound-enterocin synergies (which are a type of AMP combination), the principle extends to combinations with AMPs from other sources. Research indicates that bacteriocins, as a class of AMPs, can be used in combination with other bacteriocins or antibiotics to prevent resistance development and enhance activity against medically relevant bacteria, including multidrug-resistant strains. nih.gov
Biofilm Reduction Research
Enterocins have demonstrated potential in the reduction and inhibition of bacterial biofilms, which are structured communities of bacteria encased in a self-produced matrix, often associated with increased resistance to antimicrobial agents. acs.org this compound AS-48 has been shown to prevent biofilm formation by lactic acid bacteria responsible for the accumulation of biogenic amines in cheese. researchgate.netoup.com This bacteriocin significantly inhibited biofilm formation in a high percentage of tested biogenic amine-producing strains, even at low concentrations. researchgate.netoup.com Enterocins DD28 and DD93, produced by E. faecalis strains, have been shown to delay the formation of MRSA biofilms, both alone and in combination with antibiotics like erythromycin (B1671065). nih.govfrontiersin.org Furthermore, these combinations were able to hamper biofilm formation on stainless steel and glass surfaces. frontiersin.org this compound Ent-P has also shown antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating significant biofilm reduction. cabidigitallibrary.org
Expanding Biological Activities (e.g., anticancer, antiviral, beyond antimicrobial)
Beyond their well-established antimicrobial properties, research is exploring the expanding biological activities of enterocins, including potential anticancer and antiviral effects.
Several studies have investigated the anticancer potential of enterocins. This compound LNS18, a circular bacteriocin from Enterococcus thailandicus, has shown remarkable anticancer properties against the HepG2 liver cancer cell line, achieving a high cellular inhibition rate and a low IC50 value. aphrc.orgfrontiersin.org Importantly, this compound LNS18 exhibited negligible cytotoxicity towards normal fibroblast cells, suggesting selective activity against cancer cells. aphrc.orgfrontiersin.org Its mechanism of action against HepG2 cells may involve the induction of reactive oxygen species (ROS), a decrease in specific HepG2 cell markers, and the arrest of cancer cells in the G0 phase of the cell cycle. aphrc.orgfrontiersin.org this compound 12a, purified from Enterococcus faecium, has also demonstrated selective inhibition of the proliferation of various human cancer cell lines in a dose-dependent manner, without significantly affecting normal human peripheral blood mononuclear cells. nih.govresearchgate.net The selective antiproliferative activity might be related to differences in the cell membrane composition and properties of cancer cells compared to normal cells. nih.gov Research is ongoing to further evaluate the anticancer potential of enterocins and this compound-derived peptides.
Enterocins have also shown antiviral activity. This compound CRL35, produced by Enterococcus faecium CRL35, has demonstrated antiviral activity against herpes simplex virus (HSV) type 1 and 2 strains in vitro. creative-diagnostics.comnih.gov This activity was observed at concentrations significantly lower than cytotoxic levels. creative-diagnostics.comnih.gov this compound CRL35 inhibited viral multiplication in a dose-dependent manner and appeared to affect intracellular viral replication. creative-diagnostics.comnih.govekb.eg this compound DD14, a two-peptide leaderless bacteriocin, has also been reported to have antiviral activity. mdpi.com Additionally, this compound B has been shown to inhibit the cytopathic effects of influenza virus (H1N1 and H3N2) in cell culture. frontiersin.org The proposed mechanisms for the antiviral effects of bacteriocins include the aggregation of viral particles, blocking viral binding to host cell receptors, or inhibiting key steps in the viral replication cycle. frontiersin.org
Enterocins also exhibit biological activities beyond direct antimicrobial or antiviral effects. For instance, this compound DD14 has been shown to decrease the secretion of pro-inflammatory cytokines IL-6 and IL-8 in inflamed human intestinal cells, suggesting potential immunomodulatory properties. mdpi.com The broad range of biological activities of enterocins expands their potential applications beyond traditional food preservation, including their consideration as potential therapeutic agents and components in animal feed. mdpi.comunirioja.es
Future Research Directions and Emerging Concepts in Enterocinology
Unraveling Complex Molecular Mechanisms
While significant progress has been made, a complete understanding of the molecular mechanisms of enterocin (B1671362) action remains a key area for future research. Many enterocins are known to form pores in the membranes of target cells, leading to cell death. researchgate.net However, the precise molecular interactions and conformational changes that lead to pore formation are not fully elucidated for all enterocins. Future studies will likely focus on:
Receptor Identification and Interaction: Identifying the specific receptors on target cell surfaces is crucial. For instance, the mannose phosphotransferase system (man-PTS) has been identified as a receptor for some class IIa enterocins. asm.orgchapman.edu Further research is needed to identify receptors for other this compound classes and to understand the precise molecular interactions between enterocins and their receptors.
Pore Structure and Formation Dynamics: Advanced techniques such as cryo-electron microscopy and molecular dynamics simulations will be instrumental in visualizing the three-dimensional structure of this compound-induced pores and understanding the dynamic process of their formation.
Inhibition of Cellular Processes: Beyond pore formation, some enterocins may inhibit other essential cellular processes such as cell wall synthesis, protein synthesis, or DNA replication. mdpi.com Investigating these alternative mechanisms will provide a more comprehensive picture of this compound activity. For example, some class I enterocins can bind to lipid II, a precursor for peptidoglycan synthesis, thereby inhibiting cell wall formation. researchgate.netmdpi.comresearchgate.net
Exploration of Novel this compound Classes and Variants
The discovery of new enterocins with unique properties is a continuous effort in the field. nih.gov While several classes of enterocins have been characterized, it is likely that many more remain to be discovered in diverse microbial ecosystems. oup.com Future exploration will involve:
Mining Diverse Environments: Screening for this compound-producing bacteria in underexplored environments, such as the gut microbiota of various animals, fermented foods from different cultures, and marine environments, could lead to the discovery of novel enterocins. mdpi.comnih.gov
Genome Mining and Bioinformatic Approaches: With the increasing availability of bacterial genome sequences, in silico genome mining approaches can be used to identify putative this compound-encoding gene clusters. nih.gov This allows for a targeted approach to discover new enterocins and their associated immunity and transport genes.
Characterization of New Variants: Newly discovered enterocins will require thorough characterization of their antimicrobial spectrum, biochemical properties, and mode of action. nih.gov This includes determining their primary structure, post-translational modifications, and identifying the genes responsible for their production. oup.com
Advanced Structural Elucidation and Rational Design of Enterocins
Understanding the three-dimensional structure of enterocins is fundamental to deciphering their structure-function relationships and for their rational design. nih.gov Future research in this area will focus on:
High-Resolution Structural Studies: Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy will continue to be vital for determining the high-resolution structures of enterocins and their complexes with receptors or membrane components. asm.org
Structure-Activity Relationship (SAR) Studies: By systematically modifying the amino acid sequence of enterocins and evaluating the effects on their activity, researchers can identify key residues and structural motifs responsible for their antimicrobial potency and specificity. chapman.edu
Rational Design of Improved Enterocins: Based on the structural and SAR data, it is possible to rationally design novel this compound variants with enhanced properties, such as increased potency, broader spectrum of activity, or improved stability. nih.gov This may involve techniques like site-directed mutagenesis and domain swapping. nih.govnih.gov For example, a study on this compound A mutants identified variants with enhanced potency against vancomycin-resistant enterococci. asm.org
Biotechnological Engineering for Enhanced Production and Activity
The practical application of enterocins often requires their production in large quantities. Biotechnological engineering offers promising strategies to improve this compound production and activity. mdpi.com Key areas of future research include:
Optimization of Fermentation Processes: Fine-tuning fermentation conditions such as medium composition, pH, and temperature can significantly enhance the yield of enterocins from their natural producers. koreascience.krresearchgate.net Fed-batch fermentation strategies have also been shown to increase production levels. koreascience.kr
Heterologous Expression Systems: Expressing this compound genes in well-characterized and generally regarded as safe (GRAS) host organisms, such as Lactococcus lactis or Pichia pastoris, can lead to higher yields and simplified purification processes. nih.govijbiotech.com
Protein Engineering for Enhanced Activity: Genetic engineering techniques can be employed to create this compound variants with improved characteristics. This could involve creating hybrid bacteriocins by combining domains from different enterocins or introducing modifications to enhance their stability and efficacy. numberanalytics.com
Understanding and Mitigating Resistance Development
The emergence of bacterial resistance to antimicrobials is a major global health concern. actascientific.com Although the development of resistance to enterocins is considered to be less frequent than for conventional antibiotics, it is a critical area of study. mdpi.com Future research will need to address:
Mechanisms of Resistance: Investigating the molecular mechanisms by which bacteria develop resistance to enterocins is essential. numberanalytics.com This may involve modifications of the target receptor, changes in the cell membrane composition, or the production of enzymes that degrade the this compound. numberanalytics.com For example, alterations in the mannose phosphotransferase system (man-PTS) have been linked to resistance against class IIa bacteriocins. asm.org
Strategies to Overcome Resistance: Developing strategies to mitigate or overcome this compound resistance is a key challenge. This could involve using enterocins in combination with other antimicrobial agents to create synergistic effects or engineering enterocins that are less prone to resistance development. numberanalytics.com
Cross-Resistance: Understanding the potential for cross-resistance between different enterocins and between enterocins and other antimicrobial agents is important for their effective and sustainable use. mdpi.com
In-depth Ecological Studies of this compound Producers
This compound-producing bacteria are integral members of various microbial communities. Understanding their ecological roles is crucial for harnessing their full potential. Future ecological studies will likely focus on:
Competitive Interactions: Investigating how this compound production provides a competitive advantage to the producing strain in complex microbial ecosystems, such as the gut or in food fermentations. researchgate.net
Role in Microbiome Homeostasis: Elucidating the role of enterocins in shaping the composition and function of the gut microbiome and maintaining its homeostasis.
Environmental Factors Influencing Production: Studying how environmental factors, such as nutrient availability and the presence of other microorganisms, influence the regulation of this compound production. asm.org
Integration with 'Omics' Technologies (e.g., Genomics, Proteomics, Metabolomics)
The integration of various 'omics' technologies provides a powerful systems-level approach to study enterocins and their producing organisms. azolifesciences.commdpi.com This holistic approach can uncover complex regulatory networks and functional interactions that would be missed by single-omics studies. azolifesciences.com
Genomics: Whole-genome sequencing of this compound-producing strains allows for the identification of the complete set of genes involved in this compound biosynthesis, regulation, transport, and immunity. nih.gov Comparative genomics can reveal the evolutionary relationships between different this compound systems.
Proteomics: Proteomic analysis can identify the proteins that are differentially expressed under conditions of this compound production, providing insights into the regulatory pathways and cellular responses. nih.gov
Metabolomics: Metabolomic studies can identify the metabolic changes that occur in both the producing and target bacteria in the presence of enterocins, shedding light on their physiological effects. nih.gov
The integration of these multi-omics datasets, combined with advanced bioinformatics and computational modeling, will be instrumental in building comprehensive models of this compound biology. probiotic-conference.net This will ultimately accelerate the discovery, characterization, and rational design of novel enterocins for various applications.
Interactive Data Tables
Table 1: Key Research Areas in Enterocinology and Future Directions
| Research Area | Current Focus | Future Directions |
| Molecular Mechanisms | Pore formation by some enterocins. | Identification of new receptors, visualization of pore structures, investigation of alternative inhibitory mechanisms. |
| Novel Enterocins | Isolation from traditional sources. | Mining diverse and extreme environments, genome mining for new gene clusters, characterization of novel variants. |
| Structural Biology | Determination of some this compound structures. | High-resolution structures of this compound-receptor complexes, detailed SAR studies, rational design of improved variants. |
| Biotechnology | Optimization of native production. | Development of efficient heterologous expression systems, protein engineering for enhanced activity and stability. |
| Resistance | Limited studies on resistance mechanisms. | In-depth analysis of resistance mechanisms, development of strategies to mitigate resistance, study of cross-resistance. |
| Ecology | Role in competition. | Understanding the role in microbiome homeostasis, influence of environmental factors on production. |
| 'Omics' Integration | Single 'omics' approaches. | Integrated multi-omics analysis (genomics, proteomics, metabolomics) for a systems-level understanding. |
Table 2: Examples of this compound Classes and Their Characteristics
| This compound Class | Example(s) | Key Characteristics |
| Class I | This compound AS-48 | Circular bacteriocin (B1578144) with a head-to-tail peptide bond. mdpi.com |
| Class IIa | This compound A, this compound P | Pediocin-like bacteriocins with a conserved YGNGV motif. asm.orgnih.gov |
| Class IIb | This compound L50 (L50A/L50B), this compound X | Two-peptide bacteriocins that require both peptides for optimal activity. mdpi.comnih.gov |
| Class IIc | This compound Q | Leaderless bacteriocins. asm.org |
| Class IId | This compound B | Linear, non-pediocin-like bacteriocins. mdpi.com |
| Class III | Enterolysin A | Large, heat-labile proteins with bacteriolytic activity. mdpi.comresearchgate.net |
Predictive Modeling for this compound Function and Interaction
The study of enterocins, a class of bacteriocins produced by Enterococcus species, is increasingly benefiting from computational and predictive modeling techniques. These in silico approaches are pivotal in accelerating the discovery of novel enterocins and deciphering their complex mechanisms of action and interaction. Predictive modeling provides a powerful alternative to traditional, often time-consuming, laboratory screening methods by leveraging genomic data and machine learning algorithms to forecast the function and interactive capabilities of these antimicrobial peptides. nih.govnih.gov
Predictive models for enterocins are built upon the analysis of various peptide features, including their physicochemical properties, amino acid sequence, and secondary structure. nih.govnih.gov Machine learning algorithms, such as Support Vector Machines (SVM) and Random Forest (RF), are trained on datasets of known bacteriocins and non-bacteriocins to recognize patterns that are difficult to identify through simple sequence homology searches. f1000research.com This allows for the identification of new this compound candidates that may be highly dissimilar to known ones. nih.gov
A primary application of predictive modeling is the identification of new this compound-encoding genes within bacterial genomes. plos.org Computational tools like BAGEL and the machine learning-based BPAGS and BaPreS have been developed to mine genomic data for potential bacteriocin sequences. nih.govnih.govresearchgate.net These tools analyze features derived from protein sequences to classify them as potential bacteriocins. For instance, the NCTU_Formosa team in 2018 used a scoring card method (SCM) in their machine learning model to predict the antimicrobial activity of peptides, successfully identifying this compound B as a candidate. igem.org
Beyond discovery, predictive modeling is crucial for understanding the structure-function relationships of enterocins. oup.com The antimicrobial activity of many enterocins is linked to their ability to form pores in the membranes of target bacteria. oup.comnih.gov Computational methods can predict the three-dimensional (3D) structure of these peptides, offering insights into how they interact with bacterial membranes. For example, in silico analysis of this compound EJ97, which is synthesized without a leader peptide, has been used to study its structure. oup.com Similarly, the I-TASSER server was used to predict the 3D structure of this compound P, identifying the model most likely to be suitable for binding to bacterial cell walls. nih.gov Such structural predictions are key to designing engineered enterocins with enhanced efficacy. oup.com
Modeling is also employed to predict the specific interactions between different this compound peptides or between enterocins and their cellular targets. Protein-protein docking and molecular dynamics simulations can reveal how two-peptide enterocins, such as this compound A and this compound B, may form a heterodimer to enhance their antimicrobial effect. nih.gov Recent studies have used AlphaFold2 modeling combined with experimental data to build a detailed model of action for this compound C, showing how its two peptide components, EntC1 and EntC2, cooperatively bind to and inhibit the undecaprenyl phosphate (B84403) recycling protein BacA, a key enzyme in the target cell's peptidoglycan synthesis pathway. biorxiv.org This level of detail is critical for understanding the molecular basis of this compound activity and specificity. biorxiv.org
Table 1: Predictive Modeling Approaches for Enterocins
| Modeling Approach | Purpose | Key Features Analyzed | Examples/Tools | Citations |
|---|---|---|---|---|
| Machine Learning Classification | To identify novel this compound sequences from genomic or metagenomic data. | Physicochemical properties, sequence profiles (k-mers), structural attributes. | BPAGS, BaPreS, Scoring Card Method (SCM). | nih.govnih.govresearchgate.netigem.org |
| 3D Structure Prediction | To determine the tertiary structure of this compound peptides and understand structure-function relationships. | Amino acid sequence, homology to known structures. | I-TASSER, In silico sequence analysis. | oup.comnih.gov |
| Molecular Docking & Dynamics | To model the interaction between this compound peptides or between enterocins and their cellular targets. | 3D structures of interacting molecules, binding energy calculations. | Protein-protein docking, AlphaFold2. | plos.orgnih.govbiorxiv.org |
| Quantitative Structure-Activity Relationship (QSAR) | To correlate the chemical structure of enterocins with their antimicrobial activity. | Physicochemical descriptors, topological indices. | General modeling approach for bacteriocins. | researchgate.netntu.edu.sg |
Q & A
Q. What standardized methodologies are recommended for determining Enterocin’s antimicrobial activity in vitro?
To assess antimicrobial activity, use agar diffusion assays (e.g., inhibitory zone measurements) against target pathogens. Ensure proper controls (e.g., solvent-only wells) and quantify activity via ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment effects. Optimize parameters such as agar concentration, bacterial inoculum density, and incubation time to minimize variability . Data should be analyzed using statistical software (e.g., SPSS) with α = 0.05 to confirm significance .
How should a research question on this compound’s efficacy against multidrug-resistant pathogens be structured?
Apply the P-E/I-C-O framework:
- Population (P): Bacterial strains (e.g., Salmonella typhimurium).
- Exposure/Intervention (E/I): this compound at varying concentrations.
- Comparison (C): Untreated controls or commercial antibiotics.
- Outcome (O): Minimum inhibitory concentration (MIC) or log reduction in viability.
This structure ensures testability and aligns with public health significance (e.g., addressing antibiotic resistance) .
Q. What statistical approaches are essential for analyzing this compound’s dose-response data?
Use regression models (e.g., logistic regression for MIC determination) and ANOVA for comparing group means. Report means ± standard deviations with precision aligned to instrument capabilities (e.g., MIC values to one decimal place). Avoid overreporting significant figures unless justified by measurement precision .
Advanced Research Questions
Q. How can this compound production parameters (e.g., pH, growth phase) be systematically optimized?
Conduct growth curve analyses in controlled fermenters, monitoring optical density (OD) and pH hourly. For Enterococcus faecalis K2B1, the exponential phase occurs between 3–17 hours post-inoculation in MRS broth. Adjust initial media pH (e.g., 5 vs. 7) and agitation speed (e.g., 150 rpm) to maximize bacteriocin yield. Validate using response surface methodology (RSM) for multifactorial optimization .
Q. What in vitro assays are critical for evaluating this compound’s mutagenic and genotoxic potential?
- Ames Test: Use S. typhimurium strains (TA98, TA100) with/without metabolic activation (S9 fraction). A mutagenicity index (MI) <2 indicates no mutagenic risk .
- Micronucleus Assay: Treat mammalian cell lines (e.g., CHO-K1) and score binucleated cells with micronuclei (BNMN). No significant increase in BNMN vs. controls (p >0.05) suggests low genotoxicity .
Q. How can conflicting data on this compound’s stability under varying pH conditions be resolved?
Perform stability assays across a pH gradient (2–10) with pre-incubation at 37°C. Use HPLC to quantify intact this compound post-treatment. Conflicting results may arise from strain-specific production variances; thus, replicate experiments with multiple producer strains (e.g., E. faecalis variants) and apply meta-analysis to identify trends .
Q. What experimental designs are effective for studying this compound-induced resistance mechanisms in pathogens?
- Long-Term Exposure: Serial passage target pathogens in sub-MIC this compound to monitor resistance development.
- Transcriptomic Analysis: Use RNA-seq to identify upregulated genes (e.g., ABC transporters like those in Listeria monocytogenes). Validate via knockout mutants to confirm resistance pathways .
Q. How can this compound’s mechanism of action against fungal pathogens (e.g., Candida albicans) be validated?
Combine membrane permeability assays (e.g., propidium iodide uptake) with proteomic profiling to detect cell wall/membrane targets. Compare results to known antifungal agents (e.g., fluconazole) to differentiate mechanisms .
Methodological Best Practices
Q. How to ensure reproducibility in this compound purification protocols?
- Standardization: Use consistent fermentation conditions (temperature, agitation) and purification steps (e.g., ammonium sulfate precipitation, ion-exchange chromatography).
- Data Transparency: Report OD600, pH, and yield at each stage. Share raw data in repositories for independent validation .
Q. What frameworks guide the ethical reporting of this compound research involving human-derived strains?
Follow CONSORT-EHEALTH guidelines for transparency:
- Clearly define recruitment timelines and inclusion criteria.
- Provide appendices for raw data (e.g., MIC tables, toxicity indices).
- Disclose conflicts of interest and funding sources .
Tables Referenced in Evidence
- Table 1 (): Ames test results showing no mutagenicity of this compound AS-48 across S. typhimurium strains.
- Figure 1 (): Growth curve of E. faecalis K2B1 illustrating exponential phase timing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
